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Core Science & Biosynthesis

Foundational

AV123 RIPK1 inhibitor mechanism of action

An In-depth Technical Guide to the Mechanism of Action of AV123, a RIPK1 Inhibitor For Researchers, Scientists, and Drug Development Professionals Core Introduction AV123 is a small molecule inhibitor of Receptor-Interac...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of AV123, a RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

AV123 is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of programmed cell death and inflammation. Identified as a non-cytotoxic agent, AV123 selectively blocks the necroptotic pathway induced by tumor necrosis factor-alpha (TNF-α) without affecting apoptotic cell death.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of AV123, including its biochemical activity, cellular effects, and the underlying signaling pathways. The information is compiled from available preclinical data, with a focus on quantitative metrics and experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data for the biological activity of AV123.

Table 1: In Vitro Inhibitory Activity of AV123

TargetAssay TypeIC50 (µM)
RIPK1Biochemical12.12[1][2]

Table 2: Cellular Activity of AV123

Cell LineAssayEC50 (µM)Effect
FADD-deficient Jurkat cellsTNF-α-induced Necroptosis1.7[1][2]Dose-dependent inhibition of necroptosis[1][2]
RPE-1 cellsCytotoxicity>50No toxicity observed[1][2]

Table 3: Kinase Selectivity Profile of AV123

KinaseIC50 (µM)
CDK9/CyclinT0.48[2]
CLK1 (Mus musculus)0.80[2]
DYRK1A (Rattus norvegicus)1.80[2]
CDK2/CyclinA>10[2]
CDK5/p25>10[2]
HASPIN>10[2]
Pim1>10[2]
CK1ε>10[2]
JAK3>10[2]
ABL1>10[2]
RIPK3>10[2]
AURKB>10[2]

Mechanism of Action

AV123 exerts its biological effect through direct inhibition of the kinase activity of RIPK1. RIPK1 is a serine/threonine kinase that plays a dual role in TNF-α signaling. In its scaffold function, it promotes cell survival and inflammation through the activation of NF-κB. However, upon specific cellular signals, such as the inhibition of caspase-8, RIPK1's kinase activity is engaged, leading to the assembly of the necrosome and execution of necroptotic cell death.

AV123 specifically targets the kinase function of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis. By inhibiting RIPK1-mediated phosphorylation of downstream substrates, AV123 effectively blocks the formation of the active necrosome complex, which also includes RIPK3 and MLKL. This selective inhibition of the necroptotic pathway, while leaving the apoptotic pathway intact, makes AV123 a valuable tool for studying the specific roles of necroptosis in various pathological conditions.

Signaling Pathway

The following diagram illustrates the TNF-α-induced necroptosis pathway and the point of intervention by AV123.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex I TNFa TNFa TNFa->TNFR1 NF-kB NF-κB Survival Complex I->NF-kB Complex IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex I->Complex IIa Complex IIb Necrosome (RIPK1, RIPK3, MLKL) Complex I->Complex IIb Apoptosis Apoptosis Complex IIa->Apoptosis Necroptosis Necroptosis Complex IIb->Necroptosis AV123 AV123 AV123->Complex IIb Inhibits

Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize AV123, based on the available literature. For complete details, please refer to Benchekroun M, et al. Eur J Med Chem. 2020 Sep 1;201:112337.

RIPK1 Kinase Assay
  • Objective: To determine the in vitro inhibitory activity of AV123 against RIPK1 kinase.

  • Methodology: A biochemical kinase assay was likely employed, such as an ADP-Glo™ Kinase Assay. Recombinant human RIPK1 enzyme would be incubated with a generic substrate (e.g., myelin basic protein) and ATP in the presence of varying concentrations of AV123. The amount of ADP produced, which is proportional to the kinase activity, would be measured by luminescence. The IC50 value is then calculated from the dose-response curve.

Cellular Necroptosis Assay
  • Objective: To assess the ability of AV123 to inhibit TNF-α-induced necroptosis in a cellular context.

  • Cell Line: FADD-deficient Jurkat T cells. These cells are deficient in a key apoptotic protein and are therefore a well-established model for studying necroptosis.

  • Methodology:

    • Cells are seeded in multi-well plates.

    • Cells are pre-incubated with a dilution series of AV123 for a specified period.

    • Necroptosis is induced by the addition of TNF-α.

    • After an incubation period (e.g., 24 hours), cell viability is measured using a standard assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • The EC50 value is determined by plotting cell viability against the concentration of AV123.

Experimental Workflow Diagram

G cluster_workflow Cellular Necroptosis Assay Workflow Start Start Seed_Cells Seed FADD-deficient Jurkat cells Start->Seed_Cells Pre-incubate Pre-incubate with varying [AV123] Seed_Cells->Pre-incubate Induce_Necroptosis Add TNF-α Pre-incubate->Induce_Necroptosis Incubate Incubate for 24h Induce_Necroptosis->Incubate Measure_Viability Measure cell viability (e.g., ATP levels) Incubate->Measure_Viability Analyze Calculate EC50 Measure_Viability->Analyze End End Analyze->End

Caption: Workflow for assessing the inhibition of necroptosis by AV123.

Cytotoxicity Assay
  • Objective: To evaluate the general cytotoxicity of AV123.

  • Cell Line: RPE-1 (retinal pigment epithelial) cells, a non-cancerous human cell line.

  • Methodology:

    • RPE-1 cells are cultured in multi-well plates.

    • Cells are treated with a range of concentrations of AV123.

    • After a defined exposure time (e.g., 24 hours), cell viability is assessed using an appropriate method, such as the MTS or MTT assay.

    • The percentage of viable cells is plotted against the AV123 concentration to determine if the compound exhibits cytotoxic effects at the tested concentrations.

Conclusion

AV123 is a valuable research tool for investigating the role of RIPK1-mediated necroptosis in health and disease. Its selective, non-cytotoxic inhibition of necroptosis provides a clear mechanism of action. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting RIPK1. Further in vivo studies would be necessary to fully elucidate the pharmacological profile and therapeutic efficacy of AV123.

References

Exploratory

The Role of AV123 in the Modulation of the Necroptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflamm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemia-reperfusion injury. This programmed cell death cascade is primarily mediated by the receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL). The kinase activity of RIPK1 is a key initiation point for the necroptotic signal. Consequently, targeting RIPK1 has become a promising therapeutic strategy. This technical guide provides an in-depth overview of the necroptosis pathway and the role of AV123, a selective RIPK1 inhibitor, in its modulation. We will detail the core signaling mechanisms, present quantitative data for AV123, outline key experimental protocols for studying necroptosis, and provide visual representations of the involved pathways and workflows.

The Necroptosis Signaling Cascade

Necroptosis is a lytic, pro-inflammatory mode of cell death that can be initiated by various stimuli, most notably by the activation of death receptors such as the tumor necrosis factor receptor 1 (TNFR1).[1][2][3] The pathway is tightly regulated and serves as an alternative to apoptosis, particularly when caspase-8 activity is inhibited.[3][4] The core of the necroptosis pathway involves a signaling cascade orchestrated by RIPK1, RIPK3, and MLKL.[5][6]

Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is formed.[3][7] This complex includes TNFR1-associated death domain (TRADD), cellular inhibitor of apoptosis proteins (cIAPs), and RIPK1.[1][3] In a pro-survival state, RIPK1 is ubiquitinated, leading to the activation of the NF-κB pathway.[3][7] However, under conditions where deubiquitination of RIPK1 occurs, or when cIAPs are inhibited, RIPK1 can dissociate from Complex I to form a cytosolic death-inducing complex.

When caspase-8 is active, it can cleave RIPK1 and RIPK3, leading to apoptosis.[4] However, in the absence of active caspase-8, RIPK1 interacts with RIPK3 via their respective RIP homotypic interaction motifs (RHIMs) to form a complex called the necrosome, or Complex IIb.[1][7] This interaction leads to the autophosphorylation and activation of RIPK1 and the subsequent phosphorylation of RIPK3 by RIPK1.[8] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[2][8] Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane.[9] At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which triggers an inflammatory response.[2][3]

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (TRADD, cIAPs, RIPK1) TNFR1->Complex_I Recruitment TNFa TNF-α TNFa->TNFR1 Binding MLKL_oligomer MLKL Oligomer Pore Formation Lysis Cell Lysis & Inflammation MLKL_oligomer->Lysis RIPK1 RIPK1 Complex_I->RIPK1 Dissociation Necrosome Necrosome (Complex IIb) (p-RIPK1, p-RIPK3) RIPK1->Necrosome Caspase8 Caspase-8 RIPK1->Caspase8 Activation RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL Necrosome->MLKL Phosphorylation pMLKL->MLKL_oligomer Oligomerization & Translocation Caspase8->RIPK1 Cleavage Caspase8->RIPK3 Cleavage Apoptosis Apoptosis Caspase8->Apoptosis AV123 AV123 AV123->RIPK1 Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis A Seed Cells B Pre-treat with AV123 A->B C Induce Necroptosis (TNF-α + SMAC mimetic + z-VAD-FMK) B->C D LDH Release Assay C->D E Western Blot (pMLKL) C->E F Annexin V / PI Staining C->F AV123_Effect_Pathway AV123 AV123 RIPK1_Kinase RIPK1 Kinase Activity AV123->RIPK1_Kinase Inhibits Necrosome_Formation Necrosome Formation RIPK1_Kinase->Necrosome_Formation Leads to RIPK3_Phos RIPK3 Phosphorylation Necrosome_Formation->RIPK3_Phos Leads to MLKL_Phos MLKL Phosphorylation RIPK3_Phos->MLKL_Phos Leads to MLKL_Oligo MLKL Oligomerization & Translocation MLKL_Phos->MLKL_Oligo Leads to Membrane_Disruption Plasma Membrane Disruption MLKL_Oligo->Membrane_Disruption Causes Cell_Death Necroptotic Cell Death Membrane_Disruption->Cell_Death Results in

References

Foundational

In Vitro Stability and Solubility of the RIPK1 Inhibitor AV123: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available data on the in vitro stability and solubility of AV123, a potent and non-cytotoxic i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the in vitro stability and solubility of AV123, a potent and non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Understanding these fundamental physicochemical properties is critical for the design and execution of robust in vitro assays, formulation development, and further preclinical evaluation of this promising therapeutic candidate.

Core Data Summary

The following tables summarize the currently available quantitative data on the solubility and stability of AV123.

Table 1: Solubility of AV123
SolventSolubilityMethodSource
Dimethyl Sulfoxide (DMSO)200 mg/mLNot SpecifiedMedchemExpress
Table 2: Stability of AV123 Stock Solutions
Storage TemperatureDurationVehicleSource
-80°C6 monthsNot SpecifiedMedchemExpress
-20°C1 monthNot SpecifiedMedchemExpress

Detailed in vitro stability data of AV123 under various stress conditions (e.g., pH, temperature, oxidation) has not been identified in publicly accessible literature and would necessitate dedicated forced degradation studies.

Experimental Protocols

While specific experimental protocols for determining the stability and solubility of AV123 are not detailed in the available literature, this section outlines standard, widely accepted methodologies that can be employed for this purpose.

Protocol for Determining Thermodynamic Solubility

Thermodynamic solubility provides the equilibrium solubility of a compound and is crucial for understanding its intrinsic dissolution characteristics. The shake-flask method is the gold standard for this determination.

Objective: To determine the equilibrium solubility of AV123 in various aqueous and organic solvents.

Materials:

  • AV123 (solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, propylene (B89431) glycol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Methodology:

  • Add an excess amount of solid AV123 to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of AV123 in the diluted supernatant using a validated HPLC method.

  • The determined concentration represents the thermodynamic solubility of AV123 in the respective solvent.

Protocol for In Vitro Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of AV123 under various stress conditions.

Materials:

  • AV123 stock solution (e.g., in DMSO)

  • Hydrochloric acid (HCl) solution (for acidic stress)

  • Sodium hydroxide (B78521) (NaOH) solution (for basic stress)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

  • High-intensity light source (for photostability)

  • Oven (for thermal stress)

  • HPLC system with a suitable detector (e.g., UV-Vis with photodiode array)

Methodology:

  • Sample Preparation: Prepare solutions of AV123 in the presence of different stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, store a solution of AV123 at an elevated temperature (e.g., 60°C). For photostability, expose a solution to a high-intensity light source. Include a control sample stored under ambient conditions.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot from each sample, neutralize if necessary, and dilute with mobile phase.

  • HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. The method should be capable of separating the intact AV123 from any degradation products.

  • Data Analysis: Calculate the percentage of AV123 remaining at each time point relative to the initial concentration. Identify and quantify any major degradation products.

Visualization of Pathways and Workflows

AV123 and the Necroptosis Signaling Pathway

AV123 is an inhibitor of RIPK1, a key kinase in the necroptosis signaling pathway. The following diagram illustrates the canonical TNF-α induced necroptosis pathway and the point of intervention by AV123.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I RIPK1_ub Ubiquitinated RIPK1 Complex_I->RIPK1_ub Ubiquitination Complex_IIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Deubiquitination Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Caspase-8 inhibition NFkB NF-κB Survival Pathway RIPK1_ub->NFkB Apoptosis Apoptosis Complex_IIa->Apoptosis pRIPK1 Phosphorylated RIPK1 Complex_IIb->pRIPK1 pRIPK3 Phosphorylated RIPK3 pRIPK1->pRIPK3 pMLKL Phosphorylated MLKL pRIPK3->pMLKL MLKL_oligomer MLKL Oligomerization & Translocation pMLKL->MLKL_oligomer Necroptosis Necroptosis (Cell Lysis) MLKL_oligomer->Necroptosis AV123 AV123 AV123->pRIPK1 Inhibition

Figure 1. Simplified TNF-α induced necroptosis signaling pathway and the inhibitory action of AV123 on RIPK1 phosphorylation.

Experimental Workflow for Solubility and Stability Testing

The following diagram outlines a logical workflow for the in vitro characterization of AV123's solubility and stability.

Experimental_Workflow start Start: AV123 Characterization analytical_method_dev Develop & Validate Stability-Indicating HPLC Method start->analytical_method_dev solubility_testing Solubility Assessment thermodynamic Thermodynamic Solubility (Shake-Flask) solubility_testing->thermodynamic kinetic Kinetic Solubility (High-Throughput) solubility_testing->kinetic data_analysis Data Analysis & Interpretation thermodynamic->data_analysis kinetic->data_analysis stability_testing Stability Assessment forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) stability_testing->forced_degradation solution_stability Stock Solution Stability stability_testing->solution_stability forced_degradation->data_analysis solution_stability->data_analysis analytical_method_dev->solubility_testing analytical_method_dev->stability_testing report Generate Technical Report data_analysis->report end End report->end

Figure 2. A logical workflow for the comprehensive in vitro solubility and stability characterization of AV123.

Conclusion

The information compiled in this guide indicates that AV123 is a promising RIPK1 inhibitor with known solubility in DMSO and defined storage conditions for stock solutions. However, a comprehensive understanding of its in vitro stability and solubility profile across a broader range of conditions and solvents is currently lacking in the public domain. The experimental protocols and workflows provided herein offer a robust framework for researchers and drug development professionals to generate these critical data, thereby enabling the continued and effective investigation of AV123 as a potential therapeutic agent. Further experimental work is highly recommended to fully characterize the physicochemical properties of this compound.

Exploratory

Investigational Compound AV123: A Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available information on a specific neuroinflammation research compound designated "AV123" is limited. The following technical guide pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on a specific neuroinflammation research compound designated "AV123" is limited. The following technical guide provides a comprehensive framework for the preclinical investigation of a novel therapeutic agent targeting neuroinflammation, using established methodologies and pathways relevant to the field. This document synthesizes current research on key neuroinflammatory signaling cascades and experimental models to guide the study of a hypothetical compound with the profile of an immunomodulator for neurodegenerative diseases.

Introduction to Neuroinflammation in Neurodegenerative Diseases

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS).[1][2][3][4] This complex biological response within the central nervous system (CNS) involves the activation of resident immune cells, primarily microglia and astrocytes, as well as the infiltration of peripheral immune cells.[5][6] While acute neuroinflammation is a protective mechanism, chronic activation of these pathways contributes to neuronal damage and disease progression.[2][7] Key molecular players in this process include the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) and the NOD-like receptor thermal protein domain-associated protein 3 (NLRP3) inflammasome.[8][9][10][11] A therapeutic agent like the hypothetical AV123 would likely aim to modulate these pathways to reduce detrimental chronic inflammation.

Core Signaling Pathways in Neuroinflammation

A thorough understanding of the underlying signaling pathways is crucial for evaluating the mechanism of action of an investigational compound.

TREM2 Signaling Pathway

TREM2 is a transmembrane receptor highly expressed on microglia and is a key regulator of microglial function, including phagocytosis and inflammatory response.[9][12] Genetic variants of TREM2 are associated with an increased risk for Alzheimer's disease.[8][9] Upon binding to its ligands, such as lipids and amyloid-beta (Aβ) oligomers, TREM2 associates with the adaptor protein DAP12, leading to the phosphorylation of DAP12's immunoreceptor tyrosine-based activation motif (ITAM) domain.[8][13] This initiates a downstream signaling cascade involving spleen tyrosine kinase (Syk), which in turn can activate pathways related to cell survival (PI3K/AKT), phagocytosis, and modulation of inflammatory responses.[12][13][14] Dysfunctional TREM2 signaling can impair the clearance of Aβ and promote a pro-inflammatory microglial phenotype.[8]

TREM2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligands Aβ Oligomers, ApoE, Lipids TREM2 TREM2 Ligands->TREM2 Binding DAP12 DAP12 (ITAM) TREM2->DAP12 Syk Syk DAP12->Syk Recruitment & Phosphorylation PI3K PI3K Syk->PI3K Phagocytosis Phagocytosis & Aβ Clearance Syk->Phagocytosis Inflammatory_Response Modulation of Inflammatory Response Syk->Inflammatory_Response AKT AKT PI3K->AKT Cell_Survival Microglial Survival & Proliferation AKT->Cell_Survival

Caption: TREM2 Signaling Pathway in Microglia.
NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[11][15][16] Its activation is a two-step process. The "priming" step is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to receptors like TLR4, leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[17][18] The "activation" step is triggered by a variety of stimuli, including ATP, crystalline structures like Aβ fibrils, and mitochondrial dysfunction, which leads to the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).[10][11] This assembly results in the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms, promoting a potent inflammatory response and potentially pyroptotic cell death.[17][19]

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs_DAMPs1 PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs1->TLR4 NFkB NF-κB Pathway TLR4->NFkB Transcription ↑ NLRP3 ↑ pro-IL-1β NFkB->Transcription PAMPs_DAMPs2 Aβ Fibrils, ATP, etc. NLRP3_Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) PAMPs_DAMPs2->NLRP3_Assembly Caspase1 Active Caspase-1 NLRP3_Assembly->Caspase1 Cleavage IL1b Mature IL-1β Caspase1->IL1b Cleavage of pro-IL-1β IL18 Mature IL-18 Caspase1->IL18 Cleavage of pro-IL-18 Pyroptosis Pyroptosis Caspase1->Pyroptosis Experimental_Workflow Model Select In Vivo Model (e.g., 5xFAD mice) Grouping Group Assignment: 1. Vehicle Control 2. AV123 Low Dose 3. AV123 High Dose Model->Grouping Dosing Chronic Dosing (e.g., daily oral gavage) Grouping->Dosing Behavior Behavioral Testing (e.g., Morris Water Maze) Dosing->Behavior Tissue Tissue Collection (Brain, Plasma) Behavior->Tissue Analysis Biochemical & Histological Analysis Tissue->Analysis

References

Foundational

Preliminary Experimental Data on AV123: A Selective RIPK1 Kinase Inhibitor

Abstract: This document provides a comprehensive overview of the preliminary experimental data for AV123, a novel, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The data herein support...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive overview of the preliminary experimental data for AV123, a novel, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The data herein support the therapeutic potential of AV123 in modulating necroptotic cell death, a key pathway implicated in various inflammatory and neurodegenerative diseases. This guide details the in vitro activity, and representative in vivo and pharmacokinetic profiles of AV123. It also includes detailed experimental protocols and visual diagrams of the core signaling pathway and experimental workflows to facilitate scientific review and research applications.

Introduction

Necroptosis is a regulated form of necrosis that is initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1), and is critically dependent on the kinase activity of RIPK1. Upon activation, RIPK1, along with RIPK3 and the mixed lineage kinase domain-like pseudokinase (MLKL), forms a "necrosome" complex, leading to MLKL phosphorylation, oligomerization, and translocation to the plasma membrane, ultimately causing lytic cell death. Dysregulation of this pathway has been linked to the pathophysiology of conditions such as ischemia-reperfusion injury, inflammatory diseases, and neurodegeneration.

AV123 is a small molecule inhibitor designed to selectively target the kinase activity of RIPK1. By inhibiting RIPK1, AV123 effectively blocks the downstream signaling cascade that leads to necroptosis. Initial findings indicate that AV123 is a non-cytotoxic compound that specifically blocks TNF-α-induced necroptotic cell death.[1] This whitepaper summarizes the initial quantitative data and methodologies used to characterize the pharmacological profile of AV123.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preliminary in vitro and representative in vivo and pharmacokinetic studies of AV123.

Table 1: In Vitro Activity and Selectivity of AV123

This table presents the half-maximal inhibitory concentration (IC50) of AV123 against RIPK1 kinase activity, its half-maximal effective concentration (EC50) in a cellular necroptosis assay, and its selectivity against related kinases.

ParameterTarget Cell Line / EnzymeValue
Kinase Inhibition (IC50) Recombinant Human RIPK112.12 µM[1]
Recombinant Human RIPK2> 200 µM
Recombinant Human RIPK3> 150 µM
Cellular Activity (EC50) TNF-α-induced Necroptosis in HT-29 cells1.7 µM[1]
Cytotoxicity (CC50) Unstimulated HT-29 cells> 100 µM
Table 2: Representative In Vivo Efficacy of AV123 in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)

This table outlines the efficacy of AV123 in a TNF-α-induced SIRS model in mice, a standard model for evaluating inhibitors of necroptosis. Data are representative.

Treatment GroupDose (mg/kg, i.p.)Survival Rate (%)Serum IL-6 Reduction (%)
Vehicle Control-100
AV123106045
AV123309078
Table 3: Representative Pharmacokinetic Profile of AV123 in CD-1 Mice

This table summarizes the key pharmacokinetic parameters of AV123 following a single 10 mg/kg intravenous (IV) and 30 mg/kg oral (PO) administration. Data are representative.

ParameterValue (IV Administration)Value (PO Administration)
Half-life (t½) 2.1 hours4.5 hours
Cmax 1850 ng/mL980 ng/mL
AUC(0-inf) 4500 hng/mL7100 hng/mL
Bioavailability (F%) N/A47%

Signaling Pathway and Experimental Workflow Visualizations

Visual diagrams are provided below to illustrate the mechanism of action and experimental design.

Proposed Mechanism of Action: Inhibition of the Necroptosis Pathway

The following diagram illustrates the TNF-α-induced necroptosis signaling cascade and the inhibitory action of AV123 on RIPK1.

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_complex_I Complex I cluster_necrosome Necrosome (Complex IIb) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNFa TNF-α TNFa->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 Recruits cIAP cIAP1/2 TRADD->cIAP Recruits RIPK1_ub RIPK1 (Ub) TRADD->RIPK1_ub Recruits RIPK1 RIPK1 (de-Ub) RIPK1_ub->RIPK1 de-ubiquitination NFkB NF-κB Pathway (Survival) RIPK1_ub->NFkB RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates MLKL_p p-MLKL (Oligomer) MLKL->MLKL_p Oligomerizes & Translocates Necroptosis Necroptosis (Cell Lysis) MLKL_p->Necroptosis AV123 AV123 AV123->RIPK1 Inhibits Kinase Activity InVivo_Workflow cluster_treatment Treatment Phase start Start: CD-1 Mice acclimate Acclimatization (7 days) start->acclimate randomize Group Randomization (n=10/group) acclimate->randomize pretreat Pre-treatment: AV123 or Vehicle (i.p.) (T = -30 min) randomize->pretreat induce SIRS Induction: TNF-α Challenge (i.p.) (T = 0 min) pretreat->induce monitor Monitoring: Survival & Clinical Signs (0-24 hours) induce->monitor endpoint Endpoint Analysis: (T = 24 hours) - Survival Rate - Serum Cytokines (IL-6) monitor->endpoint end End of Study endpoint->end

References

Exploratory

Target validation of AV123 in cell lines

An in-depth analysis of the publicly available data reveals that "AV123" is an ambiguous identifier, potentially referring to at least two distinct clinical candidates: TILT-123, an oncolytic adenovirus, and KVA12123, an...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the publicly available data reveals that "AV123" is an ambiguous identifier, potentially referring to at least two distinct clinical candidates: TILT-123, an oncolytic adenovirus, and KVA12123, an investigational drug. As the experimental data and therapeutic targets for these two agents are fundamentally different, a comprehensive and accurate technical guide on target validation requires clarification of the specific compound of interest.

To provide a focused and relevant whitepaper, please specify whether your interest lies in:

  • TILT-123: An oncolytic virus designed to selectively replicate in and kill cancer cells, while also stimulating an anti-tumor immune response.[1][2][3][4] Target validation for such a biologic would focus on viral tropism, immune activation pathways, and synergistic effects with immunotherapies.[1][2][3][4]

  • KVA12123: A therapeutic agent undergoing clinical trials in combination with pembrolizumab (B1139204) for advanced solid tumors.[5] Target validation would involve biochemical and cellular assays to confirm its molecular target and mechanism of action in cancer cells.

Once the specific "AV123" is identified, a detailed technical guide can be developed, outlining the relevant experimental protocols, data presentation, and pathway visualizations as requested. This will include established methodologies for target validation such as:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a cellular context.

  • Genetic Approaches (CRISPR/Cas9 or RNAi): To assess the on-target dependency of the therapeutic effect.

  • Biochemical Assays: To determine enzymatic inhibition or binding affinity to the purified target protein.

  • In Vitro Cytotoxicity Assays: To measure the dose-dependent effect of the compound on cancer cell line viability.[6][7][8]

  • Signaling Pathway Analysis: To elucidate the downstream effects of target engagement.

Awaiting your clarification to proceed with the generation of a detailed and accurate technical whitepaper.

Foundational

Technical Guide: Sourcing and Application of Research-Grade AV123

Audience: Researchers, Scientists, and Drug Development Professionals Introduction AV123 is a non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

AV123 is a non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death.[1][2] With an IC50 of 12.12 μM for RIPK1, AV123 selectively blocks TNF-α-induced necroptosis (EC50 of 1.7 μM) without affecting apoptotic pathways.[1][2] This targeted activity makes AV123 a valuable tool for investigating necrotic chronic conditions, including ischemia-reperfusion injury, inflammatory disorders, and neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of sourcing, characterization, and experimental application of research-grade AV123.

Sourcing and Compound Specifications

Procuring high-purity, well-characterized AV123 is fundamental for reproducible experimental outcomes. Researchers should source from reputable suppliers that provide a detailed Certificate of Analysis (CoA).

Table 1: Recommended Suppliers for Research-Grade AV123

SupplierCatalog NumberPurity SpecificationFormulation
MedChem ExpressHY-151369≥99.60% (HPLC)Crystalline Solid
BioCatT60316≥98.0% (HPLC)Crystalline Solid

Table 2: Physicochemical Properties of AV123

PropertyValueReference
CAS Number 233605-81-7[1][2]
Molecular Formula C₁₁H₁₄N₄O₂[1][2]
Molecular Weight 234.25 g/mol [1][2]
Purity (Typical) >99%[2]

Biological Activity and Data

AV123's primary mechanism of action is the inhibition of RIPK1, which prevents the downstream signaling cascade leading to necroptosis.

Table 3: In Vitro Biological Activity of AV123

Target/AssayMetricValueDescription
RIPK1 Kinase Assay IC₅₀12.12 μMConcentration for 50% inhibition of RIPK1 enzymatic activity.[1][2]
TNF-α-induced Necroptosis EC₅₀1.7 μMConcentration for 50% effective protection against necroptotic cell death.[1][2]

Experimental Protocols

Detailed and consistent protocols are essential for reliable results. The following are standard methodologies for the characterization and use of AV123 in a research setting.

4.1 Preparation of Stock Solutions

  • Objective: To prepare a high-concentration stock solution of AV123 for serial dilution.

  • Materials:

    • AV123 powder

    • Anhydrous DMSO (Dimethyl Sulfoxide)

    • Sterile, amber microcentrifuge tubes

    • Calibrated precision balance and micropipettes

  • Procedure:

    • Equilibrate the AV123 vial to room temperature for at least 15 minutes before opening to prevent condensation.

    • Weigh the desired amount of AV123 powder using a precision balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to make a 10 mM stock from 1 mg of AV123 (MW: 234.25), add 42.69 µL of DMSO.

    • Vortex thoroughly for 2-3 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes in amber tubes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C for short-term (1-2 months) or -80°C for long-term storage.

4.2 In Vitro Necroptosis Inhibition Assay

  • Objective: To determine the EC₅₀ of AV123 in a cell-based TNF-α-induced necroptosis model.

  • Materials:

    • HT-29 or other suitable cell line

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • Recombinant human TNF-α

    • Smac mimetic (e.g., birinapant)

    • Caspase inhibitor (e.g., z-VAD-fmk)

    • AV123 stock solution

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well, clear-bottom, white-walled plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare a serial dilution of AV123 in culture medium, ranging from 100 µM to 0.01 µM.

    • Pre-treat the cells with the AV123 dilutions for 1 hour. Include a vehicle control (DMSO).

    • Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Measure cell viability using a luminescent or fluorescent assay according to the manufacturer's instructions.

    • Normalize the data to the vehicle control (0% inhibition) and a "no-treatment" control (100% viability).

    • Calculate the EC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualized Pathways and Workflows

5.1 AV123 Mechanism of Action: RIPK1 Inhibition

The diagram below illustrates the signaling pathway of TNF-α-induced necroptosis and the point of intervention for AV123. Upon TNF-α binding to its receptor (TNFR1), a signaling complex forms, leading to the activation of RIPK1. AV123 directly inhibits the kinase activity of RIPK1, preventing the subsequent phosphorylation of MLKL and the ultimate disruption of the plasma membrane.

AV123_Mechanism_of_Action TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR1->ComplexI Recruits RIPK1 RIPK1 ComplexI->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Pore Formation pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis AV123 AV123 AV123->RIPK1 Inhibits Experimental_Workflow cluster_Sourcing Sourcing & QC cluster_Preparation Preparation cluster_Assay In Vitro Assay cluster_Analysis Data Analysis Sourcing Source AV123 (MedChem Express, etc.) QC Verify Purity & Identity (CoA, LC-MS) Sourcing->QC Stock Prepare 10 mM Stock in DMSO QC->Stock Dilution Create Serial Dilutions in Culture Medium Stock->Dilution Pretreat Pre-treat with AV123 Dilution->Pretreat Seeding Seed Cells (e.g., HT-29) Seeding->Pretreat Induce Induce Necroptosis (TNF-α, Smac Mimetic, z-VAD) Pretreat->Induce Incubate Incubate 24h Induce->Incubate Measure Measure Viability (CellTiter-Glo®) Incubate->Measure Analysis Normalize Data & Plot Dose-Response Measure->Analysis EC50 Calculate EC₅₀ Analysis->EC50

References

Exploratory

In-Depth Technical Guide: AV123 (CAS Number 233605-81-7)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and biological properties of AV123 (CAS Number 233605-81-7), a selective inhibitor of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of AV123 (CAS Number 233605-81-7), a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document includes key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action within the necroptosis signaling pathway.

Chemical and Physical Properties

AV123 is a small molecule inhibitor with the following properties:

PropertyValue
CAS Number 233605-81-7
Chemical Name N-Butyl-6-nitro-1H-benzimidazol-2-amine
Molecular Formula C₁₁H₁₄N₄O₂[1]
Molecular Weight 234.25 g/mol [1]
SMILES O=--INVALID-LINK--[O-][2]
Appearance Solid powder[3]
Purity ≥98%[3]
Solubility Soluble in DMSO (≥200 mg/mL)[3]

Biological Activity

AV123 is characterized as a non-cytotoxic inhibitor of RIPK1, a critical regulator of necroptosis, a form of programmed cell death.[1][4][5] It selectively blocks necroptotic cell death induced by tumor necrosis factor-alpha (TNF-α) without affecting apoptotic pathways.[1][4][5] This specificity makes AV123 a valuable tool for studying cellular death mechanisms and a potential therapeutic candidate for conditions where necroptosis is implicated, such as ischemia-reperfusion injury, inflammatory diseases, and neurodegenerative disorders.[1][4][5]

Quantitative Biological Data
ParameterValueDescription
IC₅₀ (RIPK1) 12.12 µMThe half-maximal inhibitory concentration against RIPK1 kinase activity.[1][4][5]
EC₅₀ (Necroptosis) 1.7 µMThe half-maximal effective concentration for blocking TNF-α-induced necroptosis in FADD-deficient Jurkat cells.[1][4][5]
Kinase Selectivity Profile

AV123 has been shown to have selectivity for RIPK1 over a panel of other kinases.

KinaseIC₅₀
CDK9/CyclinT 0.48 µM
CLK1 (Mus musculus) 0.80 µM
DYRK1A (Rattus norvegicus) 1.80 µM
CDK2/CyclinA, CDK5/p25, HASPIN, Pim1, CK1 ε, JAK3, ABL1, RIPK3, AURKB >10 µM

Mechanism of Action: Inhibition of TNF-α-Induced Necroptosis

AV123 exerts its biological effect by inhibiting the kinase activity of RIPK1. In the TNF-α signaling pathway, the binding of TNF-α to its receptor (TNFR1) can trigger distinct cellular outcomes, including survival, apoptosis, and necroptosis. In scenarios where apoptosis is inhibited (for example, in FADD-deficient cells), TNFR1 activation leads to the formation of a protein complex known as the necrosome. This complex includes RIPK1 and RIPK3. The kinase activity of RIPK1 is essential for the recruitment and phosphorylation of RIPK3, which in turn phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL). Activated MLKL translocates to the plasma membrane, leading to membrane disruption and subsequent necroptotic cell death. AV123 intervenes in this cascade by directly inhibiting the kinase function of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis.

Signaling Pathway Diagram

Necroptosis_Pathway cluster_necroptosis Necroptosis Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I RIPK1_ub Ub-RIPK1 Complex_I->RIPK1_ub Complex_II Complex II (Necrosome) (RIPK1, RIPK3) Complex_I->Complex_II Apoptosis Inhibited NF_kB NF-κB Activation RIPK1_ub->NF_kB Survival Cell Survival NF_kB->Survival pRIPK1 p-RIPK1 Complex_II->pRIPK1 pRIPK3 p-RIPK3 pRIPK1->pRIPK3 pMLKL p-MLKL (oligomerization) pRIPK3->pMLKL Membrane_disruption Plasma Membrane Disruption pMLKL->Membrane_disruption Necroptosis Necroptosis Membrane_disruption->Necroptosis AV123 AV123 AV123->pRIPK1 Inhibition

Caption: TNF-α-induced necroptosis pathway and the inhibitory action of AV123.

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of AV123.

RIPK1 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of AV123 to inhibit the enzymatic activity of purified RIPK1. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • AV123 (test compound)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of AV123 in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted AV123 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant RIPK1 enzyme to the wells.

  • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for RIPK1.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of AV123 relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of AV123 to protect cells from TNF-α-induced necroptosis. FADD-deficient Jurkat T cells are a suitable model as they are sensitized to undergo necroptosis upon TNF-α stimulation.[6][7]

Materials:

  • FADD-deficient Jurkat T cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • AV123

  • Human TNF-α

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom white plates

Procedure:

  • Seed FADD-deficient Jurkat T cells into a 96-well plate at a density of approximately 2 x 10⁴ cells per well.

  • Prepare serial dilutions of AV123 in the cell culture medium.

  • Add the diluted AV123 to the appropriate wells. Include wells with vehicle control (DMSO).

  • Pre-incubate the cells with AV123 for 1-2 hours at 37°C in a CO₂ incubator.

  • Induce necroptosis by adding human TNF-α to the wells at a final concentration known to induce cell death in this cell line (e.g., 20 ng/mL). Include a set of wells with no TNF-α as a negative control.

  • Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plates to room temperature.

  • Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent protection from cell death for each concentration of AV123 and determine the EC₅₀ value.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assay (IC₅₀) cluster_cellular Cellular Assay (EC₅₀) A1 Plate RIPK1 Enzyme A2 Add AV123 Dilutions A1->A2 A3 Initiate with ATP A2->A3 A4 Incubate A3->A4 A5 Detect ADP (Luminescence) A4->A5 A6 Calculate IC₅₀ A5->A6 B1 Seed FADD-deficient Jurkat Cells B2 Pre-treat with AV123 B1->B2 B3 Induce Necroptosis (TNF-α) B2->B3 B4 Incubate (24h) B3->B4 B5 Measure Cell Viability B4->B5 B6 Calculate EC₅₀ B5->B6

Caption: Workflow for determining the IC₅₀ and EC₅₀ of AV123.

References

Foundational

Alternative names and synonyms for AV123

An in-depth search for the identifier "AV123" in publicly available scientific and medical literature has not yielded any specific drug, compound, or biological agent with this designation. This suggests that "AV123" may...

Back to Product Page

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the identifier "AV123" in publicly available scientific and medical literature has not yielded any specific drug, compound, or biological agent with this designation. This suggests that "AV123" may be an internal project code, a placeholder, or a highly specific, non-public identifier.

To provide a comprehensive technical guide as requested, a publicly recognized name or synonym is required. Scientific and drug development literature typically references compounds by one or more of the following:

  • Generic Name (International Nonproprietary Name - INN): The official, non-commercial name of a drug.

  • Brand Name/Trade Name: The commercial name under which a drug is marketed.

  • Chemical Name (IUPAC Name): The systematic name that describes the chemical structure.

  • Company Code Name: An internal alphanumeric code used by the developing company during research and development (e.g., PF-07321332 for Nirmatrelvir).

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

Without a valid identifier, it is not possible to retrieve the necessary data to construct the requested technical guide, including quantitative data, experimental protocols, and signaling pathways.

If "AV123" is an internal designation, please provide a corresponding public domain identifier to proceed with the information retrieval and content generation.

Protocols & Analytical Methods

Method

AV123 Protocol for In Vitro Cytotoxicity Assessment in Drug Discovery

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction The AV123 protocol outlines a robust and reproducible method for assessing the in vitro cytotoxicity of nove...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The AV123 protocol outlines a robust and reproducible method for assessing the in vitro cytotoxicity of novel chemical entities (NCEs) using a cell-based assay. This protocol is designed for high-throughput screening (HTS) and lead optimization in early-stage drug discovery. The assay quantifies cell viability by measuring the reduction of a tetrazolium salt (MTT) to formazan (B1609692) by metabolically active cells. The intensity of the resulting colored product is directly proportional to the number of viable cells. This application note provides a detailed experimental protocol, data analysis guidelines, and visual representations of the underlying cellular pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative data for the AV123 protocol.

Table 1: Cell Seeding Densities

Cell LineSeeding Density (cells/well in 96-well plate)
HeLa (Human cervical cancer)5,000 - 10,000
A549 (Human lung carcinoma)7,000 - 12,000
MCF-7 (Human breast cancer)8,000 - 15,000
HepG2 (Human liver cancer)10,000 - 20,000

Table 2: Reagent Concentrations and Incubation Times

ReagentStock ConcentrationWorking ConcentrationIncubation Time
Test Compound10 mM in DMSO0.1 nM to 100 µM48 hours
Positive Control (Doxorubicin)1 mM in DMSO0.1 µM to 10 µM48 hours
MTT Reagent5 mg/mL in PBS0.5 mg/mL4 hours
Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)N/AN/A2-4 hours (or overnight)

Experimental Protocols

Materials and Equipment

  • HeLa, A549, MCF-7, or HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • Test compounds and positive control (Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Assay Procedure

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cells in complete culture medium to the appropriate seeding density (see Table 1).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

    • After incubation, add 100 µL of solubilization buffer to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

    • Incubate the plate for an additional 2-4 hours at room temperature in the dark, or overnight at 37°C.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations

cluster_0 AV123 Experimental Workflow A Day 1: Seed Cells (100 µL/well) B Incubate 24h (37°C, 5% CO2) A->B C Day 2: Add Test Compounds (100 µL/well) B->C D Incubate 48h (37°C, 5% CO2) C->D E Day 4: Add MTT Reagent (10 µL/well) D->E F Incubate 4h (37°C, 5% CO2) E->F G Add Solubilization Buffer (100 µL/well) F->G H Incubate 2-4h (RT) G->H I Measure Absorbance (570 nm) H->I

Caption: AV123 experimental workflow from cell seeding to data acquisition.

cluster_1 Hypothetical Signaling Pathway for Cytotoxicity Drug Cytotoxic Drug (AV123 Target) Receptor Cell Surface Receptor Drug->Receptor Mitochondria Mitochondrial Stress Drug->Mitochondria Caspase8 Caspase-8 Activation Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3

Application

Application Notes and Protocols for AV123 in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction AV123 is a non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of TNF-α-induced necroptosis. With an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV123 is a non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of TNF-α-induced necroptosis. With an in vitro IC50 of 12.12 µM and an EC50 of 1.7 µM for blocking necroptosis, AV123 holds promise for the treatment of various conditions, including ischemia-reperfusion injury, inflammatory diseases, and neurodegenerative disorders.[1] This document provides detailed application notes and protocols for the preclinical evaluation of AV123 in animal models, based on available data for AV123 and other RIPK1 inhibitors.

Mechanism of Action and Signaling Pathway

AV123 targets RIPK1, a serine/threonine kinase that plays a pivotal role in the cellular decision between survival and programmed cell death pathways, including apoptosis and necroptosis. In the context of TNF-α signaling, the binding of TNF-α to its receptor (TNFR1) can trigger the formation of different protein complexes.

  • Complex I (Pro-survival): Upon TNF-α stimulation, TNFR1 recruits TRADD, TRAF2, cIAP1/2, and RIPK1 to form a plasma membrane-associated complex. This leads to the ubiquitination of RIPK1, which then acts as a scaffold to activate the NF-κB signaling pathway, promoting cell survival and inflammation.

  • Complex IIa (Apoptosis): In the absence of cIAP activity, deubiquitinated RIPK1 can dissociate from the membrane and form a cytosolic complex with FADD and pro-caspase-8. This leads to the activation of caspase-8 and initiation of apoptosis.

  • Complex IIb (Necrosome): When caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 through their RIP homotypic interaction motifs (RHIMs) to form the necrosome. This complex leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL). Oligomerized pMLKL then translocates to the plasma membrane, disrupting its integrity and leading to necroptotic cell death.

AV123, by inhibiting the kinase activity of RIPK1, is expected to block the formation and/or activity of the necrosome, thereby preventing necroptotic cell death.

RIPK1 Signaling Pathway cluster_membrane Plasma Membrane TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits NFkB NF-κB Activation (Survival & Inflammation) Complex_I->NFkB Complex_IIa Complex IIa (RIPK1, FADD, pro-caspase-8) Complex_I->Complex_IIa Deubiquitination Complex_IIb Necrosome (Complex IIb) (pRIPK1, pRIPK3) Complex_I->Complex_IIb Deubiquitination & Caspase-8 inhibition Caspase8 Active Caspase-8 Complex_IIa->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis pMLKL pMLKL (oligomerized) Complex_IIb->pMLKL Phosphorylates MLKL Necroptosis Necroptosis pMLKL->Necroptosis Pore formation AV123 AV123 AV123->Complex_IIb Inhibits (RIPK1 kinase activity)

Caption: TNF-α induced signaling pathways leading to survival, apoptosis, or necroptosis, and the inhibitory action of AV123.

Recommended AV123 Dosage for Animal Models

As there is no publicly available in vivo data for AV123, the following dosage recommendations are extrapolated from preclinical studies of other RIPK1 inhibitors. It is crucial to perform initial dose-ranging and toxicity studies for AV123 to determine the optimal and safe dose for your specific animal model and disease indication.

Table 1: Summary of Preclinical Data for Select RIPK1 Inhibitors

CompoundAnimal ModelRoute of AdministrationDose RangeKey FindingsReference
Necrostatin-1 RatOral5 mg/kgCmax: 648 µg/L, Tmax: 1 h, t1/2: 1.2 h, Bioavailability: 54.8%[2]
RatIntraperitoneal1.65 mg/kgNeuroprotective effect in a sciatic nerve crush injury model.
MouseIntravenous-Mitigated radiation-induced mortality.
GSK547 MouseOral0.01 - 10 mg/kgDose-dependent inhibition of RIPK1. At 10 mg/kg, 99% inhibition was observed.[3]
SAR443060 (DNL747) Rat-Up to 1000 mg/kg/day3-month GLP toxicology studies showed good tolerability.[4]
Compound "PK68" MouseOral10 mg/kgCmax: 2423 ng/mL. Plasma levels remained above EC50 for over 8 hours.[4]
Mouse-1 mg/kgProvided effective protection against TNFα-induced lethal shock.[4]
RIPA-56 MouseOral (in chow)300 mg/kgAttenuated renal injury in diabetic mice.[5]

Table 2: Estimated Starting Dose Ranges for AV123 in Rodent Models

Animal ModelRoute of AdministrationRecommended Starting Dose Range (mg/kg)Justification
Mouse Oral (gavage)1 - 10Based on the effective oral dose of GSK547 and PK68 in mice.
Intraperitoneal (i.p.)0.5 - 5A lower starting dose is recommended for parenteral routes compared to oral administration.
Intravenous (i.v.)0.1 - 2.5A conservative starting dose due to direct systemic exposure.
Rat Oral (gavage)1 - 10Extrapolated from mouse oral data and the oral PK of Necrostatin-1 in rats.
Intraperitoneal (i.p.)0.5 - 5A lower starting dose is recommended for parenteral routes.
Intravenous (i.v.)0.1 - 2.5A conservative starting dose due to direct systemic exposure.

Note: These are suggested starting ranges. The optimal dose will depend on the specific disease model, the formulation of AV123, and the desired level of target engagement. A thorough dose-escalation study is highly recommended.

Experimental Protocols

The following are general protocols for the administration of AV123 to mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of AV123 Formulation

The solubility of AV123 in common vehicles should be determined empirically. A common starting point for in vivo studies with small molecules is a formulation in a vehicle such as:

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline

  • 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH2O

Protocol:

  • Weigh the required amount of AV123 powder.

  • If using a co-solvent like DMSO, first dissolve the AV123 in the DMSO.

  • Gradually add the other components of the vehicle while vortexing or sonicating to ensure complete dissolution.

  • Prepare the formulation fresh on the day of dosing, or assess its stability if stored.

Administration Routes

The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.

1. Oral Gavage (Per os, P.O.)

This route is common for assessing oral bioavailability and for chronic dosing studies.

  • Materials:

    • Appropriately sized gavage needle (20-22 gauge for mice, 18-20 gauge for rats, with a ball tip).

    • Syringe (1 mL or 3 mL).

  • Maximum Volume:

    • Mouse: 10 mL/kg

    • Rat: 10 mL/kg

  • Protocol:

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth of the gavage needle.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the AV123 formulation.

    • Carefully remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

2. Intraperitoneal (I.P.) Injection

This route allows for rapid absorption into the systemic circulation.

  • Materials:

    • 25-27 gauge needle for mice, 23-25 gauge needle for rats.

    • Syringe (1 mL).

  • Maximum Volume:

    • Mouse: 10 mL/kg

    • Rat: 10 mL/kg

  • Protocol:

    • Restrain the animal with its head tilted downwards.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate to ensure no fluid or blood is drawn back into the syringe.

    • Inject the AV123 formulation.

    • Withdraw the needle and return the animal to its cage.

3. Intravenous (I.V.) Injection (Tail Vein)

This route provides immediate and 100% bioavailability.

  • Materials:

    • 27-30 gauge needle.

    • Syringe (1 mL).

    • Restraining device for the animal.

  • Maximum Volume (Bolus):

    • Mouse: 5 mL/kg

    • Rat: 5 mL/kg

  • Protocol:

    • Place the animal in a restraining device.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with an alcohol wipe.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the AV123 formulation.

    • Withdraw the needle and apply gentle pressure to the injection site.

4. Subcutaneous (S.C.) Injection

This route provides a slower, more sustained release compared to I.P. or I.V. administration.

  • Materials:

    • 25-27 gauge needle.

    • Syringe (1 mL).

  • Maximum Volume:

    • Mouse: 10 mL/kg

    • Rat: 5 mL/kg

  • Protocol:

    • Grasp the loose skin over the back, between the shoulder blades, to form a "tent".

    • Insert the needle at the base of the skin tent.

    • Aspirate to check for blood.

    • Inject the AV123 formulation.

    • Withdraw the needle and gently massage the area.

Experimental_Workflow Start Start: AV123 Powder Formulation Formulation Preparation (e.g., in 0.5% CMC) Start->Formulation Dose_Selection Dose Calculation (Based on body weight) Formulation->Dose_Selection Animal_Model Select Animal Model (Mouse or Rat) Animal_Model->Dose_Selection Administration Route of Administration Dose_Selection->Administration PO Oral Gavage Administration->PO IP Intraperitoneal Administration->IP IV Intravenous Administration->IV SC Subcutaneous Administration->SC Monitoring Post-Dosing Monitoring (Clinical signs, body weight) PO->Monitoring IP->Monitoring IV->Monitoring SC->Monitoring Endpoint Endpoint Analysis (PK, PD, Efficacy, Toxicology) Monitoring->Endpoint

Caption: A generalized workflow for the preclinical evaluation of AV123 in animal models.

Pharmacokinetic and Toxicology Considerations

  • Pharmacokinetics (PK): It is essential to characterize the pharmacokinetic profile of AV123 in the chosen animal model. This includes determining parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and AUC (area under the curve). This data will inform dosing frequency and help to establish a relationship between exposure and efficacy.

  • Toxicology: A maximum tolerated dose (MTD) study should be conducted to identify the highest dose that does not cause unacceptable toxicity. Following the MTD study, a repeat-dose toxicology study (e.g., 7 or 28 days) is recommended to assess for any cumulative toxicity. Key parameters to monitor include:

    • Clinical observations (e.g., changes in behavior, appearance)

    • Body weight changes

    • Food and water consumption

    • Hematology and clinical chemistry

    • Gross pathology and histopathology of major organs at necropsy

Based on these studies, a No-Observed-Adverse-Effect Level (NOAEL) can be determined, which is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

Conclusion

AV123 is a promising RIPK1 inhibitor with therapeutic potential in a range of diseases. The information and protocols provided in this document offer a starting point for the preclinical evaluation of AV123 in animal models. Due to the lack of specific in vivo data for AV123, a cautious and systematic approach to dose selection, beginning with dose-ranging and toxicity studies, is paramount to ensure the generation of robust and reliable data.

References

Method

Application Notes and Protocols: The Use of AV123 in Ischemia-Reperfusion Injury Models

Initial Assessment: A comprehensive search for "AV123" in the context of ischemia-reperfusion injury models did not yield specific information on a compound with this designation. The scientific literature and publicly a...

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: A comprehensive search for "AV123" in the context of ischemia-reperfusion injury models did not yield specific information on a compound with this designation. The scientific literature and publicly available data do not contain details regarding its mechanism of action, experimental protocols, or any quantitative data related to its efficacy in this preclinical setting.

It is possible that "AV123" represents an internal code for a novel therapeutic agent not yet disclosed in public forums, a compound that is in the very early stages of development, or a potential misnomer.

Recommendation: To proceed with the creation of detailed Application Notes and Protocols, specific information regarding AV123 is required. This would include, but is not limited to:

  • Compound Information: Chemical structure, class of drug, and proposed mechanism of action.

  • Preclinical Data: Any existing studies, even if preliminary, that have evaluated AV123 in in vitro or in vivo models of ischemia-reperfusion injury. This includes the specific models used (e.g., cardiac, cerebral, renal), dosage, and route of administration.

  • Key Findings: Any observed effects of AV123 on relevant endpoints such as infarct size, inflammatory markers, apoptosis, or functional recovery.

Without this foundational information, the generation of accurate and meaningful Application Notes and Protocols for the use of AV123 in ischemia-reperfusion injury models is not feasible. Researchers, scientists, and drug development professionals are advised to consult internal documentation or the primary researchers developing AV123 to obtain the necessary details.

Once such information is available, the following sections can be developed to provide a comprehensive guide for its application.

[PROPOSED STRUCTURE OF APPLICATION NOTES AND PROTOCOLS - PENDING INFORMATION ON AV123]

Introduction

This section would provide a brief overview of ischemia-reperfusion (I/R) injury, its pathological consequences in various organs (e.g., heart, brain, kidney), and the current therapeutic challenges. It would then introduce AV123 as a potential therapeutic agent and state the intended purpose of the application note.

Mechanism of Action of AV123

This section would detail the known or hypothesized mechanism by which AV123 is believed to exert its protective effects against I/R injury.

Signaling Pathway Diagram

A Graphviz diagram would be generated here to illustrate the signaling cascade targeted by AV123.

Caption: Proposed signaling pathway of AV123 in mitigating ischemia-reperfusion injury.

In Vivo Ischemia-Reperfusion Injury Models

This section would describe the various animal models in which AV123 could be tested.

Cardiac Ischemia-Reperfusion Injury Model

Protocol: A step-by-step protocol for inducing myocardial infarction in rodents (e.g., by ligating the left anterior descending coronary artery) followed by reperfusion would be provided.

Cerebral Ischemia-Reperfusion Injury Model

Protocol: A detailed methodology for the middle cerebral artery occlusion (MCAO) model in mice or rats would be outlined.

Renal Ischemia-Reperfusion Injury Model

Protocol: A protocol for inducing renal I/R injury by clamping the renal pedicle would be described.

Experimental Protocols for AV123 Administration and Efficacy Assessment

This section would provide detailed protocols for preparing and administering AV123, as well as for evaluating its therapeutic effects.

Preparation and Administration of AV123

Details on solubilizing AV123, recommended vehicles, and routes of administration (e.g., intravenous, intraperitoneal) would be provided.

Experimental Workflow Diagram

A Graphviz diagram illustrating the general experimental workflow would be included.

Caption: General experimental workflow for evaluating AV123 in I/R injury models.

Assessment of Infarct Size

Protocol: Standard histological techniques, such as TTC staining for cardiac infarcts or cresyl violet staining for cerebral infarcts, would be detailed.

Biochemical Assays

Protocol: Methods for measuring biomarkers of tissue injury (e.g., cardiac troponins, creatinine) and inflammation (e.g., cytokine levels via ELISA) would be described.

Functional Assessment

Protocol: Procedures for evaluating organ function post-I/R injury (e.g., echocardiography for cardiac function, neurological scoring for stroke outcomes) would be provided.

Data Presentation

This section would provide templates for organizing and presenting the quantitative data obtained from the experiments.

Table 1: Dose-Response of AV123 on Infarct Size
Treatment GroupDose (mg/kg)NInfarct Size (% of Area at Risk)
Vehicle Control-
AV123X
AV123Y
AV123Z
Table 2: Effect of AV123 on Serum Biomarkers
Treatment GroupNBiomarker 1 (units)Biomarker 2 (units)
Sham
Vehicle + I/R
AV123 + I/R
Table 3: Functional Outcomes Following AV123 Treatment
Treatment GroupNFunctional Parameter 1 (units)Functional Parameter 2 (units)
Sham
Vehicle + I/R
AV123 + I/R

Troubleshooting

This section would offer guidance on potential issues that may arise during the experiments and suggest possible solutions.

Conclusion

A concluding summary of the potential application and significance of using AV123 in ischemia-reperfusion injury research would be provided.

Disclaimer: The above structure is a template and can only be populated with accurate and validated information once data on AV123 becomes available.

Application

Application Notes and Protocols for Cell Viability Assessment Following AV123 Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction The evaluation of cell viability is a cornerstone of drug discovery and development, providing critical insights into the therapeutic potential...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of cell viability is a cornerstone of drug discovery and development, providing critical insights into the therapeutic potential and cytotoxic effects of novel compounds. This document provides a comprehensive guide to assessing the impact of a hypothetical therapeutic agent, AV123, on cell viability. The protocols detailed herein are foundational and can be adapted for various cell lines and specific experimental contexts.

Cell viability assays are essential for determining the number of living, metabolically active cells in a population. These assays are widely used to screen for the cytotoxic or cytostatic effects of chemical compounds, such as AV123. The choice of assay depends on factors including the cell type, the expected mechanism of action of the treatment, and the desired throughput and sensitivity. This document outlines three common colorimetric and luminescent-based assays: the MTT, WST-1, and CellTiter-Glo® assays. Each of these methods relies on the measurement of a marker associated with viable cells.[1][2]

The MTT assay, a widely used colorimetric method, measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[3][4] The WST-1 assay is another colorimetric assay that is similar to the MTT assay but utilizes a water-soluble tetrazolium salt, which simplifies the protocol by eliminating the need for a solubilization step. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[5][6] The amount of ATP is directly proportional to the number of viable cells in culture.[6]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a reliable and widely used method for assessing cell viability.[4] It is based on the principle that viable cells with active metabolism can convert the yellow MTT salt into a purple formazan product.[1]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AV123 (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of AV123 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of AV123 or the vehicle control.[7]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[1]

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

WST-1 (Water Soluble Tetrazolium Salt) Assay

The WST-1 assay is a convenient alternative to the MTT assay as it produces a water-soluble formazan, eliminating the need for a solubilization step.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AV123 (dissolved in an appropriate solvent)

  • 96-well clear flat-bottom plates

  • WST-1 reagent

  • Microplate reader capable of measuring absorbance between 420-480 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of AV123 and a vehicle control for the desired duration.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the cell type and density.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[8] Measure the absorbance at a wavelength between 420-480 nm.[8] The reference wavelength should be greater than 600 nm.[8]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a highly sensitive method that measures ATP levels, a key indicator of metabolically active cells.[5][6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AV123 (dissolved in an appropriate solvent)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium and incubate overnight.[5]

  • Compound Treatment: Treat cells with a serial dilution of AV123 and a vehicle control for the specified time.

  • Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[9] Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[5]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][9] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][9]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.[5]

Data Presentation

Quantitative data from the cell viability assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The results are typically expressed as a percentage of the vehicle-treated control cells.

Table 1: Effect of AV123 on Cell Viability (MTT Assay)

AV123 Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability vs. Control
0 (Vehicle Control)1.250.08100%
0.11.180.0694.4%
10.950.0576.0%
100.520.0441.6%
1000.150.0212.0%

Table 2: Effect of AV123 on Cell Viability (WST-1 Assay)

AV123 Concentration (µM)Mean Absorbance (450 nm)Standard Deviation% Viability vs. Control
0 (Vehicle Control)1.100.07100%
0.11.050.0595.5%
10.880.0680.0%
100.450.0340.9%
1000.120.0110.9%

Table 3: Effect of AV123 on Cell Viability (CellTiter-Glo® Assay)

AV123 Concentration (µM)Mean Luminescence (RLU)Standard Deviation% Viability vs. Control
0 (Vehicle Control)850,00045,000100%
0.1825,00038,00097.1%
1680,00032,00080.0%
10350,00025,00041.2%
10095,00012,00011.2%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding in 96-well Plate AV123_Prep 2. Preparation of AV123 Dilutions Treatment 3. Cell Treatment with AV123 AV123_Prep->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation Reagent_Addition 5. Addition of Viability Reagent (MTT, WST-1, or CTG) Incubation->Reagent_Addition Assay_Incubation 6. Incubation Reagent_Addition->Assay_Incubation Measurement 7. Signal Measurement Assay_Incubation->Measurement Data_Analysis 8. Data Analysis (% Viability, IC50) Measurement->Data_Analysis

Caption: Experimental workflow for cell viability assays.

Hypothetical Signaling Pathway Affected by AV123

Note: The following diagram illustrates a generic cell survival signaling pathway. The actual pathway affected by AV123 would need to be determined through specific mechanistic studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad | Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 | Bcl2->Proliferation Promotes Survival AV123 AV123 AV123->Akt Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Hypothetical signaling pathway affected by AV123.

References

Method

Application Notes and Protocols for AV123 Administration in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals Introduction AV123 is a novel small-molecule dual inhibitor of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), which play a critical role in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV123 is a novel small-molecule dual inhibitor of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), which play a critical role in the innate immune response and the subsequent inflammatory cascade.[1][2][3] This document provides detailed application notes and protocols for the administration of AV123 in a mouse model of oxygen-induced retinopathy (OIR), a well-established model for studying inflammation and angiogenesis.[1][2] The data presented herein demonstrates the anti-inflammatory and anti-angiogenic properties of AV123, making it a promising candidate for therapeutic development in inflammatory diseases.

Data Presentation

The following tables summarize the quantitative data obtained from studies administering AV123 in the OIR mouse model.

Table 1: Effect of AV123 on Retinal Vasculature in OIR Mouse Model [4]

Treatment GroupVaso-obliteration (area/mm²)Angiogenesis / Neovascular Tufts (%)
Normoxia--
Hyperoxia (OIR control)75348 ± 950100
AV123 (10 mg/kg IP, P7-P12)40881 ± 6308**<50
AV123 (1% Nanosuspension Eyedrop, P12-P17)Significantly Reduced***<50

*Data are presented as mean ± SEM. **p<0.05 vs. hyperoxia. ***p<0.001 vs. hyperoxia.[5] The degree of angiogenesis was decreased by >50% compared to the hyperoxic control retina.[1][6]

Table 2: Effect of AV123 on Inflammatory Cytokine and Growth Factor mRNA Levels in the Retina of OIR Mice [1][4]

GeneHyperoxia vs. NormoxiaAV123 (1% Nanosuspension Eyedrop, P12-P17) vs. Hyperoxia
iNOSSignificant IncreaseSignificantly Downregulated
IL-1βSignificant IncreaseSignificantly Downregulated
TNF-αSignificant IncreaseSignificantly Downregulated
IL-6Significantly Reduced-
IL-10Significantly Reduced-
VEGF-Considerably Higher
IGF-1Significant IncreaseSignificantly Downregulated
TGF-β2Significant IncreaseSignificantly Downregulated

*Data derived from qPCR analysis of retinal tissue at P18.[1]

Table 3: Effect of AV123 on Splenic Immune Cell Populations in OIR Mice [6]

Immune Cell PopulationAV123 (IP, P7-P12) vs. HyperoxiaAV123 (Eyedrop, P12-P17) vs. Hyperoxia
Macrophages (F4/80+CD11b+)ReducedReduced
Neutrophils (Ly6G+CD11b+)ReducedReduced
CD8+ T cells (CD3+CD8+)ReducedReduced
Dendritic cells (CD11c+MHCII+)ReducedReduced

*Data from flow cytometry analysis of splenocytes at P18.[6]

Experimental Protocols

Oxygen-Induced Retinopathy (OIR) Mouse Model

This protocol describes the induction of OIR in C57BL/6J mouse pups to model retinal inflammation and neovascularization.

Materials:

  • C57BL/6J neonatal mice (P7) and nursing mothers

  • Oxygen chamber with an oxygen controller

  • Standard mouse housing and husbandry equipment

Procedure:

  • On postnatal day 7 (P7), place the C57BL/6J mouse pups and their nursing mother into an oxygen chamber.

  • Set the oxygen concentration to 75% ± 2%. Monitor the oxygen levels at least three times a day.

  • Maintain the mice in the hyperoxic environment for five days (until P12).

  • On P12, return the mice to normal room air. This transition from hyperoxia to normoxia induces relative hypoxia in the retina, leading to inflammation and neovascularization.

  • The peak of neovascularization occurs around P17-P18, which is the typical time point for analysis.

Preparation and Administration of AV123

a) Intraperitoneal (IP) Injection

Materials:

  • AV123 compound

  • Sterile Phosphate-Buffered Saline (PBS)

  • Hamilton syringe (10 µL)

  • 30-gauge needle

  • Polyethylene (B3416737) tubing

  • Sterile surgical drape

  • Animal heating pad

  • 70% ethanol

Preparation of AV123 Solution:

  • Dissolve AV123 in sterile PBS to a final concentration for a dosage of 10 mg/kg body weight.

  • Ensure the solution is completely dissolved and sterile-filtered before use.

Injection Procedure for Neonatal Mice (P7-P12): [7][8]

  • Set up a sterile working area on a surgical drape over a heating pad set to 38-40°C.

  • Load the Hamilton syringe with the appropriate volume of AV123 solution. A 30-gauge needle attached to polyethylene tubing can be used for precise delivery of small volumes (1-10 µL).[7][8]

  • Gently restrain the mouse pup in a supine position.

  • Disinfect the injection site on the lower right quadrant of the abdomen with 70% ethanol.

  • Insert the needle, bevel up, at a shallow angle into the peritoneal cavity.

  • Slowly inject the AV123 solution.

  • Withdraw the needle and return the pup to its mother.

  • Administer the injection once daily from P7 to P12.

b) Nanosuspension Eyedrop Administration

Materials:

  • 1% AV123 nanosuspension in a sterile ophthalmic formulation

  • Micropipette

Administration Procedure (P12-P17):

  • Gently restrain the mouse pup.

  • Carefully dispense a single drop of the 1% AV123 nanosuspension onto the cornea of the eye.

  • Allow the pup to blink to spread the formulation across the ocular surface.

  • Administer the eyedrop once daily from P12 to P17.

Quantification of Retinal Vasculature and Inflammation

a) Retinal Flat Mounts and Staining:

  • At P18, euthanize the mice and enucleate the eyes.

  • Fix the eyes in 4% paraformaldehyde.

  • Dissect the retinas and stain with isolectin B4 conjugated to a fluorescent probe (e.g., FITC) to visualize the retinal vasculature.

  • Capture images of the retinal flat mounts using a fluorescence microscope.

b) Quantification of Vaso-obliteration and Angiogenesis:

  • Use image analysis software (e.g., ImageJ) to quantify the area of vaso-obliteration in the central retina.

  • Quantify the area of neovascular tufts to assess the degree of angiogenesis.

c) qPCR for Cytokine Expression:

  • At P18, dissect the retinas and immediately snap-freeze them in liquid nitrogen.

  • Extract total RNA from the retinal tissue.

  • Perform reverse transcription to synthesize cDNA.

  • Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory cytokines (e.g., iNOS, IL-1β, TNF-α, IL-6, IL-10) and growth factors (e.g., VEGF, IGF-1, TGF-β2). Use a suitable housekeeping gene (e.g., β-actin) for normalization.[1]

d) Flow Cytometry for Immune Cell Populations:

  • At P18, harvest the spleens from the mice.

  • Prepare single-cell suspensions from the spleens.

  • Stain the cells with fluorescently labeled antibodies specific for immune cell markers (e.g., F4/80 and CD11b for macrophages, Ly6G and CD11b for neutrophils, CD3 and CD8 for CD8+ T cells, and CD11c and MHCII for dendritic cells).

  • Analyze the stained cells using a flow cytometer to determine the percentage of each immune cell population.

Visualizations

Signaling Pathway of AV123 Action

AV123_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAMPs PAMPs / DAMPs TLR2 TLR2 PAMPs->TLR2 TLR4 TLR4 PAMPs->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 AV123 AV123 AV123->TLR2 AV123->TLR4 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6, iNOS) NFkB->Inflammatory_Cytokines Transcription

Caption: AV123 inhibits TLR2/4 signaling, blocking downstream inflammatory cytokine production.

Experimental Workflow for AV123 Administration in OIR Model

OIR_Workflow cluster_phase1 Phase 1: Hyperoxia cluster_phase2 Phase 2: Relative Hypoxia cluster_analysis Analysis P7 P7: Induce Hyperoxia (75% O2) IP_Admin Daily IP Injection: AV123 (10 mg/kg) P7->IP_Admin P7-P12 P12 P12: Return to Room Air IP_Admin->P12 ED_Admin Daily Eyedrop: AV123 (1% Nanosuspension) P12->ED_Admin P12-P17 P17 P17: Peak Neovascularization ED_Admin->P17 P18 P18: Euthanize & Collect Tissues P17->P18 Analysis Retinal Flat Mounts qPCR (Retina) Flow Cytometry (Spleen) P18->Analysis

Caption: Experimental timeline for AV123 administration in the OIR mouse model.

References

Application

Application Note: Immunohistochemical Analysis of AV123-Treated Tissues

Introduction AV123 is a novel, potent, and highly selective small-molecule inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin). mTOR is a critical component of the PI3K/Akt/mTOR signaling path...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AV123 is a novel, potent, and highly selective small-molecule inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin). mTOR is a critical component of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. AV123 exerts its anti-tumor activity by blocking the phosphorylation of downstream mTOR substrates, thereby inhibiting cell cycle progression and inducing apoptosis.

This document provides a detailed protocol for the use of immunohistochemistry (IHC) to detect the pharmacodynamic effects of AV123 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Specifically, it describes a method to quantify the inhibition of mTOR signaling by measuring the phosphorylation status of the ribosomal protein S6 (p-S6), a downstream effector of mTOR.

Quantitative Data Summary

The following table summarizes the results of a preclinical study evaluating the dose-dependent effect of AV123 on p-S6 levels in tumor xenograft models. Tissues were harvested 4 hours post-treatment and analyzed by IHC. The H-Score, a semi-quantitative method, was used to assess staining intensity and the percentage of positive cells.

Treatment GroupDose (mg/kg)NMean H-Score (p-S6)Standard Deviation% Target Inhibition
Vehicle Control05280150%
AV1231051542045%
AV123255701875%
AV123505281090%

Signaling Pathway and Experimental Workflow

AV123_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 S6 Ribosomal Protein S6 S6K1->S6 pS6 p-S6 (IHC Biomarker) S6->pS6 P Proliferation Cell Growth & Proliferation pS6->Proliferation AV123 AV123 AV123->mTORC1

Caption: AV123 inhibits mTORC1, blocking S6 phosphorylation.

IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining IHC Staining Protocol cluster_analysis Analysis start_end start_end process process reagent reagent Fixation Fixation (10% NBF) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization->AntigenRetrieval Blocking Peroxidase & Protein Block AntigenRetrieval->Blocking PrimaryAb Primary Antibody (Anti-p-S6) Blocking->PrimaryAb SecondaryAb HRP-Polymer Secondary Antibody PrimaryAb->SecondaryAb Detection Chromogen (DAB) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Coverslipping Counterstain->Dehydration Scanning Digital Slide Scanning Dehydration->Scanning Quantification Image Analysis (H-Score) Scanning->Quantification

Caption: Immunohistochemistry workflow for p-S6 analysis.

Detailed Experimental Protocol

1. Materials and Reagents

  • Tissues: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks from AV123 or vehicle-treated subjects.

  • Antibodies:

    • Primary Antibody: Rabbit monoclonal anti-phospho-S6 Ribosomal Protein (Ser235/236) antibody.

    • Secondary Antibody: HRP-polymer conjugated anti-rabbit secondary antibody.

  • Buffers and Reagents:

    • Xylene and Ethanol (graded series: 100%, 95%, 70%)

    • Deionized Water (dH₂O)

    • Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0

    • Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)

    • Peroxidase Block: 3% Hydrogen Peroxide

    • Protein Block: 5% Normal Goat Serum in TBST

    • Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit

    • Counterstain: Harris' Hematoxylin

    • Mounting Medium: Permanent mounting medium

2. Protocol Steps

  • Deparaffinization and Rehydration: a. Cut FFPE tissue sections to 4-5 µm thickness and mount on positively charged slides. b. Bake slides at 60°C for 1 hour. c. Immerse slides in Xylene: 2 changes, 5 minutes each. d. Immerse in 100% Ethanol: 2 changes, 3 minutes each. e. Immerse in 95% Ethanol: 2 changes, 3 minutes each. f. Immerse in 70% Ethanol: 2 changes, 3 minutes each. g. Rinse in running dH₂O for 5 minutes.

  • Antigen Retrieval: a. Preheat a pressure cooker or water bath containing Antigen Retrieval Buffer to 95-100°C. b. Place slides in the preheated buffer and incubate for 20 minutes. c. Allow slides to cool in the buffer at room temperature for 20 minutes. d. Rinse slides with dH₂O and then with TBST wash buffer.

  • Staining Procedure: a. Peroxidase Block: Incubate slides with 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with TBST. b. Protein Block: Apply Protein Block solution and incubate for 30 minutes in a humidified chamber. Do not rinse. c. Primary Antibody: Dilute the anti-p-S6 antibody to its optimal concentration in TBST. Incubate slides with the primary antibody overnight at 4°C in a humidified chamber. d. Washing: Rinse slides with TBST: 3 changes, 5 minutes each. e. Secondary Antibody: Apply the HRP-polymer conjugated secondary antibody and incubate for 45 minutes at room temperature. f. Washing: Rinse slides with TBST: 3 changes, 5 minutes each. g. Detection: Prepare the DAB chromogen solution according to the manufacturer's instructions. Apply to slides and incubate for 5-10 minutes, or until a brown precipitate is visible. h. Stopping Reaction: Rinse slides thoroughly with dH₂O.

  • Counterstaining and Mounting: a. Immerse slides in Hematoxylin for 1-2 minutes. b. Rinse with running tap water until the water runs clear. c. "Blue" the sections in a gentle stream of tap water or a bluing reagent. d. Dehydration: Immerse slides in 70% Ethanol, 95% Ethanol, and 100% Ethanol (2 changes each) for 2 minutes per step. e. Clearing: Immerse slides in Xylene: 2 changes, 5 minutes each. f. Coverslipping: Apply a drop of permanent mounting medium and place a coverslip, avoiding air bubbles.

3. Data Analysis and Interpretation

  • Imaging: Stained slides should be scanned using a digital slide scanner for high-resolution whole-slide images.

  • Scoring (H-Score): The staining intensity is scored semi-quantitatively. A pathologist or trained analyst should score the slides based on the intensity of the stain (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of cells at each intensity level.

    • H-Score Formula: H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]

    • The final score ranges from 0 to 300.

  • Interpretation: A dose-dependent decrease in the H-Score for p-S6 staining in AV123-treated tissues compared to vehicle controls indicates successful target engagement and pathway inhibition. This pharmacodynamic data is crucial for establishing the biological activity of AV123 in vivo and for guiding dose selection in clinical trials.

Method

Application Note: High-Throughput Analysis of Necroptosis Using the Novel Fluorescent Probe AV123 and Flow Cytometry

Audience: Researchers, scientists, and drug development professionals. Introduction Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, i...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[3][4] The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[2][5][6] Upon activation, MLKL is phosphorylated, oligomerizes, and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[3][7]

Traditional methods for detecting necroptosis, such as western blotting for key protein phosphorylation or lactate (B86563) dehydrogenase (LDH) release assays, can be low-throughput and lack single-cell resolution. Flow cytometry offers a powerful platform for the rapid, quantitative, and multi-parametric analysis of cell death at the single-cell level.[8][9][10] This application note describes a detailed protocol for the analysis of necroptosis using AV123, a novel fluorescent probe designed to specifically detect a key event in the necroptotic pathway, in combination with flow cytometry.

Principle of the AV123 Assay

AV123 is a proprietary fluorescent probe that exhibits a significant increase in fluorescence emission upon binding to the phosphorylated and oligomerized form of MLKL (pMLKL), the ultimate executioner of necroptosis. This specific interaction allows for the direct and quantitative measurement of cells undergoing necroptosis. By co-staining with a viability dye, such as Propidium Iodide (PI), and markers for other cell death pathways, such as active caspase-3 for apoptosis, a comprehensive profile of cell fate can be determined at the single-cell level.[11][12]

Necroptosis Signaling Pathway

The induction of necroptosis is tightly regulated. In the context of TNF-α signaling, the binding of TNF-α to its receptor (TNFR1) can initiate the formation of Complex I, which can lead to cell survival via NF-κB activation.[4][13] However, under conditions where caspase-8 is inhibited, a switch to a pro-death complex known as the necrosome (or Complex IIb) occurs.[3][13] This complex consists of activated RIPK1 and RIPK3, which trans-phosphorylate each other.[3] Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, resulting in cell lysis.[2][5][7]

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment MLKL_pore MLKL Pore Formation (Membrane Disruption) NFkB NF-κB Activation (Cell Survival) Complex_I->NFkB Leads to Necrosome Necrosome (RIPK1-RIPK3) Complex_I->Necrosome Switches to (with Casp8 inhibition) Casp8_inhib Caspase-8 Inhibition Casp8_inhib->Necrosome pRIPK1 pRIPK1 Necrosome->pRIPK1 Phosphorylation pRIPK3 pRIPK3 Necrosome->pRIPK3 Phosphorylation pMLKL pMLKL (Oligomerized) pRIPK3->pMLKL Phosphorylates pMLKL->MLKL_pore Translocation AV123 AV123 Probe pMLKL->AV123 Binding & Fluorescence

Figure 1: Simplified necroptosis signaling pathway highlighting the AV123 probe target.

Experimental Protocol

This protocol provides a general framework for inducing necroptosis in a cell line (e.g., human colorectal adenocarcinoma HT-29 cells) and subsequent analysis with AV123 by flow cytometry.

Materials
  • HT-29 cells

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Recombinant Human TNF-α

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Necroptosis inhibitor (e.g., Necrostatin-1)

  • AV123 Flow Cytometry Reagent

  • Propidium Iodide (PI) Staining Solution

  • FACS Buffer (PBS + 1% BSA)

  • Flow cytometer

Cell Culture and Treatment
  • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare treatment conditions as outlined in Table 1. Pre-treat with inhibitors for 1 hour before adding TNF-α and SMAC mimetic.

  • Induce necroptosis by treating cells with TNF-α (100 ng/mL) and a SMAC mimetic (100 nM) in the presence of a pan-caspase inhibitor Z-VAD-FMK (20 µM) for 6-8 hours.

  • Incubate the cells at 37°C and 5% CO2 for the desired time.

Staining Protocol
  • Harvest both adherent and floating cells and pellet by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with 1 mL of cold PBS.

  • Resuspend the cell pellet in 100 µL of FACS buffer.

  • Add 1 µL of AV123 reagent and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells once with 1 mL of FACS buffer and pellet by centrifugation.

  • Resuspend the cells in 200 µL of FACS buffer.

  • Add 2 µL of PI staining solution immediately before flow cytometry analysis.

Flow Cytometry Analysis
  • Acquire data on a flow cytometer equipped with appropriate lasers and filters for AV123 and PI.

  • Gate on single cells to exclude doublets.

  • Create a dot plot of AV123 fluorescence versus PI fluorescence.

  • Define quadrants to identify four populations:

    • Q1 (AV123-/PI+): Necrotic cells (non-necroptotic)

    • Q2 (AV123+/PI+): Late necroptotic cells

    • Q3 (AV123-/PI-): Live cells

    • Q4 (AV123+/PI-): Early necroptotic cells

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis Cell_Culture Culture HT-29 Cells Seeding Seed Cells in 24-well Plate Cell_Culture->Seeding Treatment Induce Necroptosis (TNF-α, SMAC mimetic, Z-VAD-FMK) Seeding->Treatment Harvest Harvest Cells Treatment->Harvest Controls Include Negative and Inhibitor Controls Controls->Harvest Wash1 Wash with PBS Harvest->Wash1 Stain_AV123 Stain with AV123 Wash1->Stain_AV123 Wash2 Wash with FACS Buffer Stain_AV123->Wash2 Stain_PI Stain with Propidium Iodide Wash2->Stain_PI Acquire Acquire Data on Flow Cytometer Stain_PI->Acquire Gating Gate on Single Cells Acquire->Gating Plot Generate AV123 vs. PI Dot Plot Gating->Plot Quantify Quantify Cell Populations (Live, Early/Late Necroptotic, Necrotic) Plot->Quantify

Figure 2: Experimental workflow for necroptosis analysis using AV123.

Data Presentation

The following tables summarize the expected results from a typical experiment.

Table 1: Experimental Treatment Groups

GroupTreatmentExpected Outcome
1Untreated ControlLow levels of cell death; predominantly live cells.
2TNF-α + SMAC mimetic + Z-VAD-FMK (TSZ)High levels of necroptosis.
3TSZ + Necrostatin-1 (RIPK1 inhibitor)Inhibition of necroptosis.
4Vehicle ControlSimilar to untreated control.

Table 2: Expected Quantitative Flow Cytometry Data

Treatment Group% Live Cells (AV123-/PI-)% Early Necroptotic (AV123+/PI-)% Late Necroptotic (AV123+/PI+)
Untreated Control>95%<1%<2%
TNF-α + SMAC mimetic + Z-VAD-FMK (TSZ)20-40%15-25%30-50%
TSZ + Necrostatin-1>90%<2%<5%
Vehicle Control>95%<1%<2%

Troubleshooting

Table 3: Troubleshooting Guide

ProblemPossible CauseSolution
High background fluorescenceIncomplete washing or non-specific antibody bindingIncrease the number of wash steps. Use a protein block (e.g., Fc block) if analyzing immune cells. Titrate the AV123 reagent.
No/Weak AV123 signal in positive controlInefficient induction of necroptosisOptimize the concentration of inducing agents (TNF-α, SMAC mimetic) and incubation time. Ensure the cell line is capable of necroptosis.
Incorrect flow cytometer settingsEnsure correct laser and filter setup. Check compensation settings if using additional fluorochromes.
High PI staining in untreated controlPoor cell healthEnsure proper cell culture techniques. Use cells at a lower passage number. Handle cells gently during harvesting and staining.

Conclusion

The AV123 flow cytometry assay provides a robust, sensitive, and high-throughput method for the specific detection and quantification of necroptosis at the single-cell level. This tool is invaluable for basic research into the mechanisms of cell death and for the screening and characterization of novel therapeutic agents that modulate necroptotic signaling pathways.

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting AV123 solubility issues in DMSO

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with AV123 in DMSO. It is intended for researchers, scientists, and professionals in the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with AV123 in DMSO. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is AV123 and what is its primary mechanism of action?

AV123 is a non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] It has an IC50 of 12.12 µM.[1] AV123 is used in research to inhibit TNF-α induced necroptotic cell death, with an EC50 of 1.7 μM, but it does not prevent apoptotic cell death.[1] Its applications are primarily in studying chronic necrotic conditions, such as ischemia-reperfusion injury, inflammatory diseases, and neurodegenerative diseases.[1]

Q2: At what concentration should AV123 be soluble in DMSO?

Commercial suppliers offer AV123 as a 10 mM solution in DMSO, indicating that it is soluble at this concentration.[1] However, solubility can be affected by various factors including the purity of the DMSO and the solid form of the compound.

Q3: My AV123 is not dissolving in DMSO. What are the initial troubleshooting steps?

If you are encountering solubility issues with AV123 in DMSO, it is important to systematically assess several factors.[2]

  • Verify Compound and Solvent Quality: Ensure that you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce solubility.[2] It is recommended to use a fresh, unopened bottle of anhydrous DMSO.[2] Also, verify the purity of your AV123 compound.[2]

  • Use Physical Dissolution Aids: Gentle warming of the solution to 37°C in a water bath or using a sonicator can help facilitate dissolution.[2]

  • Vortexing: Ensure thorough mixing by vortexing the solution vigorously.[2]

Q4: I've tried the initial steps, but my AV123 still won't dissolve. What's next?

If the initial troubleshooting steps are unsuccessful, consider the following:

  • Prepare a More Dilute Solution: The concentration you are trying to achieve may be above the solubility limit of AV123 in DMSO under your specific conditions.[2] Try preparing a more dilute stock solution, for instance, 5 mM or 1 mM.[2]

  • Consider Alternative Solvents: If your experimental protocol allows, you could explore other solvents such as ethanol, methanol, or dimethylformamide (DMF).[2][3] However, always check the compatibility of these solvents with your downstream applications, such as cell cultures.[2]

Q5: AV123 dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I solve this?

This is a common issue known as "salting out" or precipitation upon a rapid change in solvent polarity.[2] To prevent this:

  • Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get to a lower concentration.[2][4] This gradual reduction in the compound's concentration in DMSO can help maintain its solubility when introduced to the aqueous environment.[2]

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to keep AV123 in solution, while remaining non-toxic to your cells.[2] For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[2][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]

Troubleshooting Guide

The following table summarizes common problems and recommended solutions for AV123 solubility issues.

ProblemPossible CauseRecommended SolutionSuccessful Outcome
Visible solid particles or cloudiness in the DMSO solution. The intended concentration exceeds the solubility limit.Prepare a more dilute stock solution (e.g., 5 mM or 1 mM).[2]The compound dissolves completely at a lower concentration.[2]
Insufficient mixing.Vortex the vial vigorously for 1-2 minutes.[2]The compound fully dissolves, resulting in a clear solution.[2]
Low temperature.Gently warm the solution in a 37°C water bath for 5-10 minutes.[2]Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution.[2]
Poor quality or hydrated DMSO.Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2]The compound dissolves in the fresh, water-free DMSO.[2]
Insufficient sonication.Place the vial in a water bath sonicator for 10-15 minutes.[2]The compound fully dissolves, resulting in a clear solution.[2]
Compound precipitates upon addition to aqueous media. Rapid change in solvent polarity.Perform serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer.[2][4]Gradual dilution minimizes the "salting out" effect, keeping the compound in solution.[2]
Final DMSO concentration is too low.Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.5%).[5]The compound remains dissolved at an optimized final DMSO concentration.[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of AV123 in DMSO
  • Preparation: Bring the vial of AV123 powder and a fresh bottle of anhydrous, high-purity DMSO to room temperature.[2]

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.

  • Initial Mixing: Tightly cap the vial and vortex it vigorously for 1-2 minutes.[2]

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[2]

  • Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[2]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.[2]

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5] It is recommended to aliquot the stock solution into smaller, single-use volumes.

Visualizations

Troubleshooting Workflow for AV123 Solubility start Start: AV123 powder and anhydrous DMSO prepare_solution Prepare desired concentration (e.g., 10 mM) start->prepare_solution check_solubility Is the solution clear? prepare_solution->check_solubility fully_dissolved Solution is ready for use or storage at -20°C/-80°C check_solubility->fully_dissolved Yes troubleshoot Troubleshooting Steps check_solubility->troubleshoot No vortex Vortex vigorously (1-2 mins) troubleshoot->vortex sonicate Sonicate (10-15 mins) vortex->sonicate warm Warm to 37°C (5-10 mins) sonicate->warm recheck_solubility Is the solution clear now? warm->recheck_solubility recheck_solubility->fully_dissolved Yes dilute Prepare a more dilute solution (e.g., 1 mM or 5 mM) recheck_solubility->dilute No dilute->prepare_solution alternative_solvent Consider alternative solvents (e.g., DMF, Ethanol) dilute->alternative_solvent

Caption: A flowchart for troubleshooting AV123 solubility in DMSO.

AV123 Mechanism of Action in Necroptosis Pathway tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 tradd TRADD tnfr1->tradd ripk1 RIPK1 tradd->ripk1 ripk3 RIPK3 ripk1->ripk3 mlkl MLKL ripk3->mlkl necroptosis Necroptosis (Cell Death) mlkl->necroptosis av123 AV123 av123->ripk1 Inhibits

Caption: The signaling pathway of necroptosis and the inhibitory action of AV123.

References

Optimization

Preventing AV123 degradation in experimental setups

AV123 Technical Support Center Welcome to the technical support center for AV123. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of AV123 in...

Author: BenchChem Technical Support Team. Date: December 2025

AV123 Technical Support Center

Welcome to the technical support center for AV123. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of AV123 in experimental setups. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and consistency of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting AV123?

A1: For optimal stability, AV123 should be reconstituted in anhydrous dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize the introduction of water, which can promote hydrolysis.

Q2: How should I store the reconstituted AV123 stock solution?

A2: Aliquot the AV123 stock solution into small, single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For short-term storage (up to 24 hours), the solution can be kept at 4°C, protected from light.

Q3: I noticed a precipitate in my AV123 stock solution after thawing. What should I do?

A3: If a precipitate is observed, gently warm the vial to 37°C for 5-10 minutes and vortex briefly to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or saturation, and the stock solution should be discarded.

Q4: Can I expose AV123 solutions to ambient light during my experiments?

A4: No, AV123 is photosensitive and can degrade upon exposure to light. All steps involving AV123 solutions should be performed under low-light conditions or by using amber-colored tubes and plates.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

If you are observing high variability in your experimental results, consider the following troubleshooting workflow:

G A Inconsistent Assay Results B Check AV123 Handling & Storage A->B Start C Prepare Fresh Stock Solution B->C Improper Handling Found D Verify Final Assay Concentration B->D Handling OK C->D E Perform Stability Test D->E Concentration Correct F Consistent Results E->F AV123 Stable G Re-evaluate Protocol E->G Degradation Detected G cluster_0 AV123 Degradation Pathways A AV123 (Active) B Oxidized AV123 (Inactive) A->B Oxygen, Light C Hydrolyzed AV123 (Inactive) A->C Water (H2O) G cluster_0 A-V Kinase Signaling Pathway GF Growth Factor Rec Receptor GF->Rec AVK A-V Kinase Rec->AVK Activation Sub Downstream Substrate AVK->Sub Phosphorylation Prolif Cell Proliferation Sub->Prolif AV123 AV123 AV123->AVK Inhibition

Troubleshooting

Technical Support Center: Off-Target Effects of AV123 in Primary Cell Cultures

Welcome to the AV123 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of AV123, a potent and sele...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AV123 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of AV123, a potent and selective inhibitor of Aurora Kinase B (AURKB), when used in primary cell cultures. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you design, execute, and interpret your experiments accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of AV123 and what are its known off-target effects?

A1: The primary molecular target of AV123 is Aurora Kinase B (AURKB), a crucial regulator of mitosis.[1] While highly potent for AURKB, AV123 has been observed to have off-target activities, most notably the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in primary endothelial cells and the induction of a cellular stress response in primary hepatocytes at higher concentrations.

Q2: Why are off-target effects a concern when using AV123 in primary cells?

A2: Off-target effects are a significant concern because they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity that is not related to the inhibition of AURKB.[2] Primary cells are particularly sensitive as they closely mimic in vivo physiology, making it critical to differentiate on-target from off-target effects.

Q3: At what concentrations are off-target effects of AV123 typically observed?

A3: Off-target inhibition of VEGFR2 is typically observed at concentrations 5-10 fold higher than the IC50 for AURKB. Induction of cellular stress in hepatocytes generally requires concentrations exceeding 10-20 fold of the AURKB IC50. It is crucial to perform a dose-response analysis in your specific primary cell model.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: A multi-faceted approach is recommended:

  • Dose-Response Analysis: Correlate the phenotype with the IC50 for the on-target (AURKB) versus off-target kinases.

  • Use of a Structurally Unrelated Inhibitor: Confirm key findings with a different, structurally distinct AURKB inhibitor. If the phenotype persists, it is more likely an on-target effect.[2]

  • Genetic Knockdown: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically deplete AURKB. If the resulting phenotype matches that of AV123 treatment, it strongly supports an on-target mechanism.[2]

  • Rescue Experiments: If possible, introduce a drug-resistant mutant of the target kinase to see if it reverses the observed effect.

Q5: Can the off-target effects of AV123 be therapeutically relevant?

A5: Yes, in some contexts, off-target effects can contribute to the overall efficacy of a drug, a concept known as polypharmacology.[2] For instance, the anti-angiogenic effect from VEGFR2 inhibition could be beneficial in cancer models. However, for mechanistic studies, it is imperative to isolate and understand these off-target activities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
High levels of cell death in primary endothelial cells at concentrations that minimally affect cancer cell lines. AV123 may be inhibiting VEGFR2, which is critical for endothelial cell survival.[3]1. Perform a dose-titration experiment to determine the lowest effective concentration for AURKB inhibition with minimal toxicity. 2. Assess apoptosis markers like cleaved caspase-3 or Annexin V staining to confirm the cell death mechanism. 3. Compare with a more selective VEGFR2 inhibitor to see if the phenotype is replicated.
Unexpected anti-proliferative effects in co-culture models with endothelial cells. Off-target inhibition of VEGFR2 by AV123 is likely impairing angiogenesis, thereby affecting the proliferation of other cell types in the co-culture.[4][5]1. Analyze tube formation assays with primary endothelial cells to directly measure the anti-angiogenic effect of AV123. 2. Use a genetic approach (siRNA for AURKB) in the cancer cells to isolate the on-target effect on proliferation.
Inconsistent results between different batches or donors of primary hepatocytes. Primary cells from different donors can exhibit significant biological variability, including varied expression of drug-metabolizing enzymes or stress response proteins.1. Use pooled donor primary cells where possible to average out individual variations. 2. Characterize each new donor lot for baseline expression of key proteins related to the expected on- and off-target pathways.
Activation of stress-response markers (e.g., CHOP, GRP78) in primary hepatocytes. At higher concentrations, AV123 may be inducing endoplasmic reticulum (ER) stress or oxidative stress.[6][7]1. Conduct a Western blot or qPCR analysis for key markers of the unfolded protein response (UPR) and oxidative stress pathways. 2. Perform a concentration-response study to identify the threshold for stress induction. 3. Include a positive control (e.g., tunicamycin (B1663573) for ER stress) to validate the assay.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of AV123 against its primary target and key off-targets.

Target Cell Type Assay Type IC50 / EC50 (nM)
AURKB HCT116 Colon Cancer CellsIn-Cell Western50
VEGFR2 Primary HUVECKinase Activity Assay450
Cellular Stress (CHOP induction) Primary Human HepatocytesqPCR1200

Data are representative and may vary depending on the specific primary cell donor and experimental conditions.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol is to determine the selectivity of AV123 against a panel of kinases.

  • Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mix containing assay buffer, the specific kinase, its substrate, and ATP.

  • Compound Addition: Add AV123 at various concentrations (e.g., 10-point, 3-fold serial dilution). Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity).

  • Data Analysis: Measure luminescence or fluorescence and calculate the percent inhibition for each concentration of AV123. Plot the data and determine the IC50 value for each kinase.

Protocol 2: In-Cell Western for Target Engagement

This protocol measures the inhibition of AURKB phosphorylation in cells.

  • Cell Seeding: Seed primary cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of AV123 for 2 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a suitable buffer (e.g., 0.1% Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking buffer.

  • Antibody Incubation: Incubate with a primary antibody against the phosphorylated form of an AURKB substrate (e.g., phospho-Histone H3) and a normalization antibody (e.g., total protein stain or an antibody against a housekeeping protein).

  • Secondary Antibody Incubation: Add species-specific secondary antibodies conjugated to different fluorophores.

  • Imaging and Analysis: Scan the plate using an infrared imager. Quantify the fluorescence intensity for the phospho-protein and normalize it to the total protein signal. Calculate the IC50 from the dose-response curve.

Protocol 3: Endothelial Tube Formation Assay

This protocol assesses the anti-angiogenic potential of AV123.

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed primary endothelial cells (e.g., HUVECs) onto the Matrigel-coated plate in the presence of various concentrations of AV123.

  • Incubation: Incubate for 4-6 hours, allowing tube-like structures to form.

  • Imaging: Capture images of the tube network using a microscope.

  • Quantification: Analyze the images using software to quantify parameters such as total tube length, number of junctions, and number of loops.

Visualizations

Signaling Pathways and Workflows

AURKB_Pathway cluster_0 AV123 On-Target Pathway cluster_1 Mitosis Regulation AV123 AV123 AURKB Aurora Kinase B (AURKB) AV123->AURKB Inhibition Chromosome Chromosome Condensation AURKB->Chromosome Spindle Spindle Assembly Checkpoint AURKB->Spindle Cytokinesis Cytokinesis AURKB->Cytokinesis

Caption: On-target pathway of AV123 inhibiting AURKB and mitotic events.

VEGFR2_Off_Target_Pathway cluster_0 AV123 Off-Target Pathway in Endothelial Cells cluster_1 Downstream Signaling cluster_2 Cellular Response VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K/AKT VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK AV123 AV123 (High Conc.) AV123->VEGFR2 Inhibition Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Survival Survival PLCg->Survival PI3K->Proliferation PI3K->Migration PI3K->Survival MAPK->Proliferation MAPK->Migration MAPK->Survival

Caption: Off-target inhibition of the VEGFR2 signaling pathway by AV123.

Off_Target_Workflow cluster_0 Experimental Workflow for Off-Target Validation Start Observe Unexpected Phenotype with AV123 DoseResponse Perform Dose-Response Curve in Primary Cells Start->DoseResponse CompareIC50 Compare Phenotype EC50 to On-Target IC50 DoseResponse->CompareIC50 KinomeScan Perform Kinome Selectivity Screen CompareIC50->KinomeScan EC50 >> IC50 (Suggests Off-Target) GeneticKO Use siRNA/CRISPR to Knockdown AURKB CompareIC50->GeneticKO EC50 ≈ IC50 (Suggests On-Target) ValidateOffTarget Validate Candidate Off-Target (e.g., VEGFR2) KinomeScan->ValidateOffTarget PhenotypeMatch Does Genetic KO Phenocopy AV123? GeneticKO->PhenotypeMatch OnTarget Conclusion: On-Target Effect PhenotypeMatch->OnTarget Yes OffTarget Conclusion: Off-Target Effect PhenotypeMatch->OffTarget No ValidateOffTarget->OffTarget

Caption: Workflow for identifying and validating off-target effects.

References

Optimization

Technical Support Center: Interpreting Unexpected Results with AV123 Treatment

Welcome to the technical support center for AV123, a novel kinase inhibitor targeting the pro-survival protein Kinase-X (KX). This resource is designed for researchers, scientists, and drug development professionals to h...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AV123, a novel kinase inhibitor targeting the pro-survival protein Kinase-X (KX). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with AV123.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of AV123 treatment in cancer cell lines?

A1: AV123 is an ATP-competitive kinase inhibitor designed to target the kinase domain of Kinase-X (KX).[1] The expected outcomes of successful AV123 treatment in cancer cell lines that are dependent on KX signaling include a dose-dependent decrease in cell viability, an increase in markers of apoptosis (e.g., cleaved caspase-3), and a reduction in the phosphorylation of downstream targets of KX.

Q2: My cell viability assay (e.g., MTT, XTT) shows high variability or inconsistent IC50 values. What are the possible causes?

A2: High variability in cell viability assays is a common issue.[2] Potential causes include:

  • AV123 Precipitation: AV123 may have limited solubility in aqueous media, leading to precipitation at higher concentrations and inconsistent dosing.[3]

  • Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to significant variability.[4]

  • Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate AV123 and other media components, affecting cell growth.[4][5]

  • Assay Interference: The chemical properties of AV123 may interfere with the assay reagents. For example, it might chemically reduce the MTT reagent, leading to a false signal.[2]

Q3: I am not observing the expected decrease in cell viability after AV123 treatment. What should I investigate?

A3: A lack of effect on cell viability can be due to several factors:

  • Cell Line Resistance: The chosen cell line may not express the target kinase (KX) or may have mutations in KX that prevent AV123 binding.[6] It's also possible the cell line relies on alternative survival pathways.[7]

  • Suboptimal Drug Concentration or Incubation Time: The concentrations of AV123 used may be too low, or the treatment duration may be too short to induce a measurable effect.[2][3]

  • AV123 Degradation: Improper storage or handling of AV123 stock solutions can lead to degradation and loss of activity.[3]

  • High Intracellular ATP: High levels of ATP within the cells can out-compete AV123 for binding to KX, reducing its efficacy.[6]

Q4: I am observing an unexpected cellular phenotype, such as increased proliferation or a change in morphology, that is not consistent with KX inhibition. Could this be an off-target effect?

A4: Yes, unexpected phenotypes are often an indication of off-target activity.[8][9] Kinase inhibitors can sometimes bind to and modulate the activity of other kinases or proteins due to structural similarities in binding pockets.[10][11] It is also possible for kinase inhibitors to paradoxically activate certain signaling pathways.[12][13]

Troubleshooting Guides

Issue 1: No Increase in Apoptosis Markers

You are not observing an increase in apoptosis markers (e.g., Annexin V staining, cleaved caspase-3) following AV123 treatment, despite seeing a decrease in cell viability.

Possible Cause Troubleshooting Step Expected Outcome
Sub-optimal AV123 Concentration Titrate AV123 concentrations based on your cell viability assay results. A concentration around the IC50 value is often a good starting point for apoptosis assays.Identification of an optimal concentration that induces a measurable apoptotic response.
Incorrect Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis in your specific cell line.[3]Determination of the peak time point for apoptotic events post-treatment.
Cell Death via a Different Mechanism AV123 may be inducing another form of cell death, such as necrosis or autophagy, in your specific cell model.[3] Include markers for other cell death pathways in your analysis (e.g., LDH release for necrosis, LC3-II expression for autophagy).[3]Clarification of the cell death mechanism induced by AV123 in your experimental system.
Insensitive Apoptosis Assay The chosen apoptosis assay may not be sensitive enough to detect the level of apoptosis induced.[14] Consider using a more sensitive method or a combination of assays to confirm the results.[15]A more robust and reliable detection of apoptosis.
Issue 2: Weak or No Inhibition of Downstream Signaling in Western Blot

Your Western blot analysis does not show the expected decrease in the phosphorylation of KX's downstream targets after AV123 treatment.

Possible Cause Troubleshooting Step Expected Outcome
Low Target Protein Expression The target protein (KX or its downstream effectors) may be expressed at low levels in your cell line.[16] Confirm protein expression levels using a positive control cell line or by consulting protein expression atlases.[16]Confirmation of adequate target protein expression for reliable detection.
Suboptimal Antibody Performance The primary antibody may not be specific or sensitive enough.[5] Validate the antibody using positive and negative controls and optimize the antibody concentration and incubation conditions.[17]A clear and specific signal for the target protein.
Issues with Sample Preparation The phosphorylation state of proteins is transient. Ensure that lysis buffers contain adequate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.[16][18]Preservation of protein phosphorylation for accurate analysis.
Ineffective Protein Transfer Inefficient transfer of proteins from the gel to the membrane can lead to weak or no signal.[17] Confirm successful transfer by staining the membrane with Ponceau S after transfer.[17]Verification of efficient protein transfer for reliable Western blot results.
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

AV123 shows high potency in a biochemical (in vitro) kinase assay but has significantly lower potency in cell-based assays.

Possible Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability AV123 may have poor physicochemical properties that limit its ability to cross the cell membrane.[6] Assess the compound's LogP and polar surface area and consider if chemical modifications are needed to improve permeability.[6]Improved cellular potency with modified compounds.
Efflux by Cellular Pumps AV123 may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove the compound from the cell.[6] Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) and re-assess AV123 potency.[6]An increase in the cellular potency of AV123 in the presence of the efflux pump inhibitor.
High Intracellular ATP Concentration Biochemical assays are often performed at low ATP concentrations, which may not reflect the high ATP levels inside a cell that can compete with AV123.[6]This understanding helps to explain the discrepancy between in vitro and cellular potency.
Target Not Expressed or Inactive in Cells The target kinase, KX, may not be expressed or may be in an inactive state in the cell line used.[6] Verify the expression and phosphorylation status (activity) of KX in your cell model using Western blotting.[6]Confirmation of target expression and activity in the chosen cell line.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol outlines a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of AV123 (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the results.

Protocol 2: Western Blotting for Phosphorylated Proteins

This protocol provides a general workflow for detecting changes in protein phosphorylation via Western blotting.

  • Cell Lysis: After treatment with AV123, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or total protein levels of the target).

Protocol 3: Kinome-Wide Selectivity Profiling

To investigate potential off-target effects, a kinome-wide selectivity profiling can be performed, often through a commercial service.[6]

  • Compound Preparation: Prepare a stock solution of AV123 in 100% DMSO (e.g., 10 mM).

  • Initial Single-Dose Screen: Submit the compound for an initial screen against a large panel of kinases (e.g., >400) at a single, high concentration (e.g., 1 µM).[6]

  • Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[6]

  • Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value, which quantifies the potency of AV123 against these off-targets.[6]

  • Selectivity Analysis: Compare the IC50 values for the on-target kinase (KX) and the identified off-target kinases to determine the selectivity profile of AV123.[6]

Visualizations

G AV123 Expected Signaling Pathway cluster_cell Cancer Cell AV123 AV123 KX Kinase-X (KX) AV123->KX Inhibition pDownstream Phosphorylated Downstream Effector KX->pDownstream Phosphorylation Apoptosis Apoptosis KX->Apoptosis Inhibits Downstream Downstream Effector Proliferation Cell Proliferation & Survival pDownstream->Proliferation

Caption: Expected signaling pathway of AV123 treatment.

G Troubleshooting Workflow for Unexpected Results Start Unexpected Result Observed CheckViability Issue with Cell Viability Assay? Start->CheckViability CheckSignaling Issue with Signaling Readout? CheckViability->CheckSignaling No TroubleshootViability Troubleshoot Viability Assay: - Check for precipitation - Optimize cell seeding - Rule out assay interference CheckViability->TroubleshootViability Yes ConsiderOffTarget Consider Off-Target Effects CheckSignaling->ConsiderOffTarget No TroubleshootSignaling Troubleshoot Western Blot: - Validate antibodies - Check sample prep - Confirm protein expression CheckSignaling->TroubleshootSignaling Yes InvestigateOffTarget Investigate Off-Target Effects: - Perform kinome scan - Use structurally different inhibitor - Rescue experiment ConsiderOffTarget->InvestigateOffTarget Yes

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Troubleshooting

AV123 Cytotoxicity Assessment in Sensitive Cell Lines: Technical Support Center

Welcome to the technical support center for AV123 cytotoxicity assessment. This resource is designed for researchers, scientists, and drug development professionals who are evaluating the cytotoxic potential of AV123 in...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AV123 cytotoxicity assessment. This resource is designed for researchers, scientists, and drug development professionals who are evaluating the cytotoxic potential of AV123 in sensitive cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during your AV123 cytotoxicity assays.

Q1: AV123 is described as a non-cytotoxic RIPK1 inhibitor. Why am I observing cytotoxicity in my cell line?

A1: While AV123 is primarily a potent and specific inhibitor of RIPK1-mediated necroptosis, its cytotoxic profile can be cell-type specific.[1] The term "non-cytotoxic" may refer to its activity in cell lines that are not sensitive to its off-target effects or secondary mechanisms. The cytotoxicity you are observing could be due to:

  • High Compound Concentration: At concentrations significantly above the EC50 for necroptosis inhibition (1.7 μM), AV123 may engage off-target kinases or induce other cellular stresses, leading to cytotoxicity.[1]

  • Cell Line Sensitivity: Your specific cell line may have a unique genetic or proteomic background that makes it particularly susceptible to the secondary effects of AV123.

  • Prolonged Exposure: Continuous exposure to AV123 over extended periods (e.g., beyond 72 hours) might lead to cytotoxic effects that are not observed in shorter-term assays.

Q2: I am seeing high variability between my replicate wells. What are the common causes?

A2: High variability in cytotoxicity assays can obscure the true effect of your compound. Common causes include:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently mix your cell suspension between seeding replicates to prevent cell settling.

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of AV123 or assay reagents. A multichannel pipette can improve consistency.[2]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.

  • Incomplete Solubilization: In assays like the MTT assay, ensure the formazan (B1609692) crystals are completely dissolved by vigorous pipetting or using an orbital shaker before reading the plate.[2]

Q3: My absorbance or fluorescence readings are unexpectedly low across the entire plate.

A3: A weak signal can make it difficult to determine the IC50 value accurately. Consider the following:

  • Low Cell Density: The initial number of cells seeded may be insufficient to produce a robust signal. It is crucial to optimize the cell seeding density for your specific cell line and assay duration.

  • Incorrect Reagent Volume: Ensure the correct volume of the assay reagent is added to each well, proportional to the volume of the culture medium.

  • Reagent Instability: Some assay reagents are sensitive to light and temperature. Ensure they are stored and handled correctly.

Q4: My negative control (untreated cells) shows high levels of cell death.

A4: High background cytotoxicity can invalidate your experimental results. Potential causes include:

  • Poor Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).[2]

  • Over-confluency: Allowing cells to become over-confluent before seeding can lead to increased cell death in the control wells.

  • Reagent Toxicity: The assay reagent itself may be toxic to your cells, especially with prolonged incubation times.[3]

Experimental Protocols

Here is a detailed methodology for a common cytotoxicity assay, the MTT assay, which can be adapted for use with AV123.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Materials:

  • Sensitive cell line of choice

  • Complete cell culture medium

  • AV123 (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Dilute the cells in a complete medium to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of AV123 in a complete medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AV123.

    • Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[2]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration of AV123 using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the percentage of viability against the log of the AV123 concentration to determine the IC50 value.

Data Presentation

Summarize your quantitative data in a clear and structured table for easy comparison of AV123's cytotoxic effects across different sensitive cell lines.

Table 1: Hypothetical IC50 Values of AV123 in Various Sensitive Cell Lines after 48-hour Exposure

Cell LineTissue of OriginIC50 (µM)
JurkatT-cell Leukemia8.5
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.1
SH-SY5YNeuroblastoma11.8

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Diagrams can help visualize complex signaling pathways and experimental workflows.

AV123_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_complex_II Complex II (Necrosome) cluster_apoptosis Apoptosis Pathway cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP TRAF2->cIAP IKK_complex IKK Complex TRAF2->IKK_complex cIAP->RIPK1 Ubiquitination RIPK1_deub RIPK1 (de-ub) RIPK1->RIPK1_deub NF_kB NF-κB IKK_complex->NF_kB Activation Gene_Expression Gene Expression (Inflammation, Survival) NF_kB->Gene_Expression MLKL MLKL MLKL_p p-MLKL MLKL->MLKL_p Oligomerization Caspase8 Caspase-8 Apoptosis Apoptosis Caspase8->Apoptosis AV123 AV123 AV123->RIPK1_deub Inhibits TNFa TNF-α TNFa->TNFR1 Binds RIPK1_deub->Caspase8 Activates RIPK3 RIPK3 RIPK1_deub->RIPK3 Phosphorylates RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL_p->Necroptosis

Caption: AV123 inhibits RIPK1 kinase activity, blocking necroptosis.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adherence Incubate (24h) for Cell Adherence seed_cells->incubate_adherence prepare_dilutions Prepare Serial Dilutions of AV123 incubate_adherence->prepare_dilutions add_compound Add AV123 to Wells prepare_dilutions->add_compound incubate_exposure Incubate (24-72h) Exposure Time add_compound->incubate_exposure add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate_exposure->add_reagent incubate_signal Incubate (2-4h) for Signal Development add_reagent->incubate_signal solubilize Solubilize Formazan (for MTT assay) incubate_signal->solubilize read_plate Read Plate on Microplate Reader solubilize->read_plate analyze_data Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for assessing AV123 cytotoxicity using an MTT assay.

References

Optimization

Technical Support Center: Improving the In Vivo Bioavailability of AV123

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of AV123, a non-cytotoxic RIPK1 inhibitor.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is AV123 and what are its known properties?

Q2: What are the common causes of poor oral bioavailability for a compound like AV123?

Poor oral bioavailability is a frequent challenge in drug development and can be attributed to several factors:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[3] Many orally administered drugs are poorly water-soluble.[4]

  • Low Permeability: The drug must be able to cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.

Q3: What are the initial steps to assess the bioavailability of AV123 in an animal model?

The most direct method to assess bioavailability is to measure the concentration of AV123 in the blood or plasma over time following administration.[5][6] This involves a pharmacokinetic (PK) study.

A typical in vivo bioavailability study involves the following steps:

  • Dosing: Administer AV123 to a cohort of animals (e.g., mice or rats) both intravenously (IV) and orally (PO) in separate groups. The IV dose serves as a reference for 100% bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points after dosing.[5]

  • Sample Analysis: Analyze the plasma concentrations of AV123 using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[5]

  • Pharmacokinetic Analysis: Plot the plasma concentration-time profiles and calculate key PK parameters.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments to improve AV123 bioavailability.

Issue 1: Low and variable plasma concentrations of AV123 after oral administration.

This is a common indicator of poor oral bioavailability, likely due to low solubility or permeability.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Solubility: Determine the aqueous solubility of AV123 at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

    • Permeability: Assess the permeability of AV123 using an in vitro model such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • Formulation Strategies to Enhance Solubility:

    • If solubility is identified as the limiting factor, consider the following formulation approaches. The choice of strategy will depend on the specific properties of AV123.[7][8]

Formulation StrategyDescriptionKey AdvantagesKey Disadvantages
Particle Size Reduction Increasing the surface area of the drug by reducing particle size (micronization or nanosizing) can enhance the dissolution rate.[3][9]Simple and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle agglomeration.[9]
Amorphous Solid Dispersions Dispersing AV123 in a polymer matrix in its high-energy, non-crystalline form can improve solubility and dissolution.[10]Significant solubility enhancement.Potential for physical instability and conversion back to the crystalline form.
Lipid-Based Formulations Dissolving AV123 in oils, surfactants, or lipids can improve absorption and may bypass first-pass metabolism through lymphatic transport.[10][11] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[3]Can address both solubility and permeability issues.Potential for drug precipitation upon dilution in the GI tract.
Complexation with Cyclodextrins Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.[3][8]Effective for a wide range of molecules.Can be limited by the stoichiometry of the complex and the size of the drug molecule.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion of AV123 by Spray Drying

  • Polymer Selection: Choose a suitable polymer carrier (e.g., PVP K30, HPMC-AS, or Soluplus®).

  • Solvent System: Identify a common solvent system that can dissolve both AV123 and the selected polymer.

  • Preparation of Spray Solution: Dissolve AV123 and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Spray Drying:

    • Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer.

    • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving a solid dispersion of the drug in the polymer.

  • Characterization:

    • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of AV123 in the dispersion.

    • In Vitro Dissolution Testing: Compare the dissolution rate of the amorphous solid dispersion to that of the crystalline AV123.

Issue 2: Adequate in vitro dissolution but still poor in vivo bioavailability.

This scenario suggests that permeability or first-pass metabolism might be the primary barriers.

Troubleshooting Steps:

  • Assess Permeability and Efflux:

    • If not already done, perform a Caco-2 permeability assay. This assay can also indicate if AV123 is a substrate for efflux transporters like P-glycoprotein by running the assay in the presence and absence of a known inhibitor (e.g., verapamil).

  • Investigate First-Pass Metabolism:

    • In Vitro Metabolic Stability: Incubate AV123 with liver microsomes or hepatocytes to determine its metabolic stability.

    • Metabolite Identification: Identify the major metabolites formed to understand the metabolic pathways.

  • Strategies to Overcome Permeability and Metabolism Issues:

StrategyDescription
Permeation Enhancers Co-administering AV123 with excipients that can transiently open the tight junctions between intestinal epithelial cells to enhance absorption.[12]
Prodrug Approach Chemically modify AV123 to create a prodrug with improved permeability or to mask the site of metabolism. The prodrug is then converted to the active AV123 in the body.[13]
Nanoparticle Formulations Encapsulating AV123 in nanoparticles can protect it from degradation, enhance its transport across the intestinal epithelium, and potentially alter its biodistribution.[10]

Experimental Protocol: In Vivo Pharmacokinetic Study of Different AV123 Formulations

  • Animal Model: Use a suitable animal model (e.g., Sprague-Dawley rats).

  • Study Groups:

    • Group 1: IV administration of AV123 solution (for determining absolute bioavailability).

    • Group 2: Oral administration of AV123 suspension (control).

    • Group 3: Oral administration of AV123 formulation 1 (e.g., amorphous solid dispersion).

    • Group 4: Oral administration of AV123 formulation 2 (e.g., lipid-based formulation).

  • Dosing and Sampling:

    • Administer the formulations at a consistent dose of AV123.

    • Collect blood samples at appropriate time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Data Analysis:

    • Measure AV123 plasma concentrations.

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

    • Calculate the absolute bioavailability (F%) for each oral formulation using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Data Presentation: Comparison of Pharmacokinetic Parameters

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)F (%)
IV Solution 215000.253200100
Oral Suspension 105024002.5
Solid Dispersion 102501200012.5
SEDDS 104001320020.0

Visualizations

G cluster_pathway AV123 Mechanism of Action TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 RIPK1 RIPK1 TRADD_TRAF2->RIPK1 Caspase8 Caspase-8 RIPK1->Caspase8 MLKL MLKL RIPK1->MLKL Apoptosis Apoptosis Caspase8->Apoptosis Necroptosis Necroptosis MLKL->Necroptosis AV123 AV123 AV123->RIPK1

Caption: AV123 inhibits RIPK1, blocking the necroptotic pathway.

G cluster_workflow Bioavailability Improvement Workflow Start Start: Poor in vivo bioavailability of AV123 PhysChem Characterize Physicochemical Properties (Solubility, Permeability) Start->PhysChem IsSolubilityPoor Is Solubility the Limiting Factor? PhysChem->IsSolubilityPoor SolubilityStrategies Implement Solubility Enhancement Strategies (e.g., Solid Dispersion, Nanosizing) IsSolubilityPoor->SolubilityStrategies Yes IsPermeabilityPoor Is Permeability or Metabolism the Limiting Factor? IsSolubilityPoor->IsPermeabilityPoor No InVivoStudy Conduct In Vivo Pharmacokinetic Study SolubilityStrategies->InVivoStudy PermeabilityStrategies Implement Permeability/Metabolism Enhancement Strategies (e.g., Prodrug, Nanoparticles) IsPermeabilityPoor->PermeabilityStrategies Yes PermeabilityStrategies->InVivoStudy Evaluate Evaluate PK Parameters (AUC, Cmax, F%) InVivoStudy->Evaluate Success Success: Improved Bioavailability Evaluate->Success Goal Met Iterate Iterate on Formulation or Strategy Evaluate->Iterate Goal Not Met Iterate->PhysChem

Caption: A logical workflow for troubleshooting poor bioavailability.

References

Troubleshooting

AV123 stability in different buffer solutions

Welcome to the technical support center for AV123. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on ensuring the stability of AV123 in various buff...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AV123. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on ensuring the stability of AV123 in various buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of AV123 instability in aqueous buffer solutions?

A1: Instability of AV123 can manifest as precipitation, degradation, or loss of activity. The most common causes are related to the solution's pH, the type and concentration of buffer salts, and storage temperature. AV123 is a weakly basic compound with a pKa of 7.5, making its solubility highly dependent on pH.[1][2][3] Precipitation is often observed when the solution pH is at or above the pKa, reducing the ionization and aqueous solubility of the molecule.[1][2] Chemical degradation, such as hydrolysis, can be accelerated by non-optimal pH and higher temperatures.[3]

Q2: My AV123, diluted from a DMSO stock, is precipitating in PBS (pH 7.4). What should I do?

A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer.[4][5] The pH of PBS (7.4) is very close to the pKa of AV123 (7.5), leading to low solubility. Here are several troubleshooting steps:

  • Lower the Solution pH: Adjust the pH of your buffer to a range of 6.0-6.5. This will increase the proportion of the more soluble, protonated form of AV123.[3]

  • Decrease the Final Concentration: You may be exceeding the kinetic solubility limit of AV123 in PBS.[5]

  • Optimize Dilution Method: Instead of a single dilution step, try a step-wise dilution. Add a small amount of pre-warmed buffer to your DMSO stock before adding the remaining buffer volume. This can prevent the compound from crashing out of solution.[4]

  • Consider a Different Buffer System: Phosphate ions can sometimes interact with small molecules.[6] Consider using a citrate (B86180) or HEPES buffer at an appropriate pH.[7][8]

Q3: Which buffer systems are recommended for AV123 and why?

A3: For general short-term experimental use (up to 48 hours), a citrate buffer at pH 6.0 or a HEPES buffer at pH 6.8 is recommended. These buffers provide good pH control in a range where AV123 exhibits higher solubility and stability. Phosphate-based buffers are widely used but can sometimes accelerate the degradation of certain compounds and should be used with caution for long-term storage of AV123.[7][8][9][10]

Q4: How does temperature affect the stability of AV123 in solution?

A4: As with many small molecules, higher temperatures accelerate the chemical degradation of AV123.[11] For short-term storage (1-7 days), solutions should be kept at 2-8°C. For long-term storage, aliquots of AV123 in an appropriate buffer should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can also lead to degradation.[12]

Troubleshooting Guide: Precipitation & Degradation

This guide provides a systematic workflow for diagnosing and resolving common stability issues with AV123.

// Nodes Observation [label="Observation:\nPrecipitation or Loss of Activity", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckpH [label="1. Verify Buffer pH\nIs pH in optimal range (6.0-6.8)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConc [label="2. Check Concentration\nIs [AV123] below solubility limit?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="3. Analyze for Degradation\nPerform HPLC analysis.", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AdjustpH [label="Action: Adjust pH\nUse Citrate (pH 6.0) or\nHEPES (pH 6.8).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowerConc [label="Action: Lower Concentration\nPerform serial dilutions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeBuffer [label="Action: Change Buffer System\nTest alternative buffers (see Table 1).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Observation -> CheckpH [color="#202124"]; CheckpH -> CheckConc [label="Yes", color="#202124"]; CheckpH -> AdjustpH [label="No", color="#202124"]; AdjustpH -> Resolved [color="#202124"]; CheckConc -> Analyze [label="Yes", color="#202124"]; CheckConc -> LowerConc [label="No", color="#202124"]; LowerConc -> Resolved [color="#202124"]; Analyze -> Resolved [label="No Degradation\n(Precipitation was the issue)", color="#202124"]; Analyze -> ChangeBuffer [label="Degradation\nDetected", color="#202124"]; ChangeBuffer -> Resolved [color="#202124"]; } Caption: AV123 Troubleshooting Workflow.

Data Summaries

The following tables summarize the stability and solubility of AV123 in various buffer systems.

Table 1: Short-Term Stability of AV123 (10 µM) at 4°C

Buffer SystempH% Recovery (Day 3)% Recovery (Day 7)Observations
Phosphate-Buffered Saline (PBS)7.485.2%71.5%Slight precipitation observed by Day 3.
Tris-HCl (50 mM)7.588.1%75.3%Visible precipitation by Day 5.
HEPES (50 mM)6.899.1%97.8%Solution remained clear.
Citrate (50 mM)6.099.5%98.9%Solution remained clear.
Acetate (50 mM)5.094.3%89.0%Minor degradation detected by HPLC.

Table 2: pH-Dependent Solubility of AV123 at 25°C

pHBuffer SystemKinetic Solubility (µg/mL)
5.0Acetate> 500
6.0Citrate210
6.8HEPES75
7.4PBS12
8.0Tris-HCl< 5

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of AV123 by HPLC

This protocol details the method used to generate the data in Table 1. It is a forced degradation study designed to identify stable buffer conditions.[12][13][14]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of AV123 in 100% DMSO.

  • Preparation of Buffer Solutions: Prepare 50 mM solutions of each buffer (PBS, Tris-HCl, HEPES, Citrate, Acetate) and adjust to the target pH as specified in Table 1.

  • Sample Preparation: Dilute the AV123 stock solution into each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation: Store the prepared samples in sealed vials at 4°C, protected from light.

  • Time-Point Analysis (T=0, 3, 7 days):

    • At each time point, withdraw an aliquot from each sample.

    • Quench any potential degradation by mixing 1:1 with cold acetonitrile.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Method: Reversed-Phase HPLC (RP-HPLC) with UV detection.[15]

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Quantification: Calculate the percent recovery by comparing the peak area of AV123 at each time point to the peak area at T=0.

Protocol 2: Kinetic Solubility Assay

This protocol details the method used to assess the pH-dependent solubility of AV123 (Table 2).

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of AV123 in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution.

  • Dilution in Aqueous Buffer: Add 98 µL of the desired aqueous buffer (pre-adjusted to the correct pH) to each well. Then, add 2 µL of the corresponding DMSO serial dilution to each well.[5] This creates a range of final compound concentrations with a consistent 2% DMSO.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking.

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a plate reader. The lowest concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.[5]

Disclaimer: The information provided is for research purposes only. AV123 is a hypothetical compound, and the data presented are illustrative examples based on common principles of small molecule stability.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of AV123 and Other RIPK1 Inhibitors for Efficacy in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals Comparative Efficacy of RIPK1 Inhibitors The efficacy of AV123 has been evaluated against other well-characterized RIPK1 inhibitors, such as GSK2982772, Nec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of RIPK1 Inhibitors

The efficacy of AV123 has been evaluated against other well-characterized RIPK1 inhibitors, such as GSK2982772, Necrostatin-1, and SAR443060. The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) against RIPK1 kinase activity and the half-maximal effective concentration (EC50) for the inhibition of TNF-α-induced necroptosis in cellular models.

InhibitorTargetIC50EC50 (Necroptosis Inhibition)Cell LineReference
AV123 RIPK112.12 µM1.7 µMFADD-deficient Jurkat cells[1]
GSK2982772 Human RIPK116 nM6.3 nMU937 cells[2]
Necrostatin-1 RIPK1Not directly provided (allosteric inhibitor)182 nM (RIPK1 inhibition), 494 nM (necroptosis)Jurkat cells[3]
SAR443060 (DNL747) RIPK1 (pS166)3.9 nMNot directly providedHuman PBMCs[4]

The RIPK1 Signaling Pathway: A Central Regulator of Cell Fate

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that determines cell fate in response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α). Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex and can initiate one of several downstream pathways, including pro-survival NF-κB signaling, apoptosis, or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis. This pathway involves the interaction of RIPK1 with RIPK3 and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), which leads to plasma membrane rupture.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Cell Death) TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_kinase RIPK1 (kinase active) TRADD->RIPK1_kinase Transition cIAP1_2 cIAP1_2 TRAF2->cIAP1_2 RIPK1_scaffold RIPK1 (scaffold) cIAP1_2->RIPK1_scaffold Ubiquitination NF-kB Activation NF-kB Activation RIPK1_scaffold->NF-kB Activation FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylation Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis

Figure 1. Simplified RIPK1 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • ATP solution

  • AV123 and other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors (e.g., AV123) in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: To each well of a 384-well plate, add 2.5 µL of the test inhibitor solution.

  • Enzyme Addition: Add 5 µL of a solution containing recombinant RIPK1 enzyme and MBP substrate in kinase reaction buffer with DTT.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay (CellTiter-Glo® Assay)

This assay determines the ability of an inhibitor to protect cells from TNF-α-induced necroptosis by measuring cell viability.

Materials:

  • FADD-deficient Jurkat cells (or other suitable cell line, e.g., HT-29)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Human TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • AV123 and other test inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear-bottom, white-walled assay plates

Procedure:

  • Cell Seeding: Seed FADD-deficient Jurkat cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the test inhibitors. Add the desired final concentrations of the inhibitors to the cells and incubate for 1 hour at 37°C.

  • Necroptosis Induction: To induce necroptosis, add TNF-α (final concentration ~20 ng/mL), a Smac mimetic, and a pan-caspase inhibitor to the wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to a vehicle-treated control (100% viability) and a necroptosis-induced control (0% protection). Calculate the percent protection for each inhibitor concentration and determine the EC50 value from a dose-response curve.

Western Blot for Phosphorylated MLKL

This method is used to confirm the inhibition of the necroptotic pathway downstream of RIPK1 by assessing the phosphorylation of MLKL.

Materials:

  • Cell lysates from the cellular necroptosis assay

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pMLKL, anti-total MLKL, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation: Lyse the cells from the necroptosis assay with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the pMLKL signal to total MLKL or a loading control like β-actin to determine the extent of inhibition.

References

Comparative

A Comparative Guide to AV123 and Necrostatin-1 in Necroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals Necroptosis, a form of regulated necrotic cell death, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrotic cell death, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. The inhibition of this pathway, primarily mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), presents a promising therapeutic strategy. This guide provides an objective comparison of two key RIPK1 inhibitors: the well-established Necrostatin-1 and the more recent compound, AV123. We present available experimental data, detailed methodologies for comparative studies, and visualizations of the underlying molecular pathways and experimental workflows.

Performance Comparison: AV123 vs. Necrostatin-1

While direct head-to-head comparative studies under identical experimental conditions are limited in the public domain, we can compile and contrast the reported inhibitory activities of AV123 and Necrostatin-1 from various sources. It is crucial to note that variations in cell lines, assay conditions, and reagents can influence the observed potency.

Quantitative Data Summary
ParameterAV123Necrostatin-1Source
Target RIPK1RIPK1[1][2]
IC50 (RIPK1 Kinase Assay) 12.12 µM182 nM[1][3]
EC50 (TNF-α-induced Necroptosis) 1.7 µM (in FADD-deficient Jurkat cells)490 nM (in Jurkat cells)[1][3]
Cytotoxicity Non-cytotoxic at effective concentrationsGenerally low cytotoxicity at effective concentrations[1]
Off-Target Effects Not extensively documented in available literature.Known to inhibit indoleamine 2,3-dioxygenase (IDO).[4]

Note: The provided IC50 and EC50 values are sourced from different studies and should be interpreted with caution. A direct comparative experiment is necessary for a definitive assessment of relative potency.

Mechanism of Action: Targeting the Necrosome

Both AV123 and Necrostatin-1 function by inhibiting the kinase activity of RIPK1.[1][2] This inhibition is critical in preventing the downstream signaling cascade that leads to necroptosis. Upon stimulation by factors like Tumor Necrosis Factor-alpha (TNF-α) in a caspase-inhibited environment, RIPK1 gets autophosphorylated and recruits RIPK3 to form a complex known as the necrosome.[5] The kinase activity of RIPK1 is essential for this process. By binding to RIPK1, AV123 and Necrostatin-1 prevent its phosphorylation and the subsequent recruitment and activation of RIPK3 and the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL), thereby halting the necroptotic cell death process.[5]

Necroptosis Signaling Pathway and Inhibition TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI Activates RIPK1_inactive RIPK1 (Inactive) ComplexI->RIPK1_inactive Recruits RIPK1_active p-RIPK1 (Active) RIPK1_inactive->RIPK1_active Autophosphorylation RIPK3 RIPK3 RIPK1_active->RIPK3 Recruits & Activates Necrosome Necrosome (Complex IIb) RIPK1_active->Necrosome pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation pRIPK3->Necrosome MLKL MLKL pMLKL p-MLKL (Oligomer) MLKL->pMLKL Pore Pore Formation pMLKL->Pore Translocates & Oligomerizes Necrosome->MLKL Phosphorylates Necroptosis Necroptosis (Membrane Rupture) Pore->Necroptosis Inhibitor AV123 / Necrostatin-1 Inhibitor->RIPK1_active Inhibits

Caption: Necroptosis signaling and inhibitor action.

Experimental Protocols for Comparative Analysis

To directly compare the efficacy of AV123 and Necrostatin-1, a standardized set of experiments is essential. Below are detailed methodologies for key assays.

Cell-Based Necroptosis Inhibition Assay

This assay determines the concentration-dependent effect of the inhibitors on necroptosis in a cellular context.

a. Cell Culture and Seeding:

  • Cell Line: FADD-deficient Jurkat cells or HT-29 cells are commonly used as they are sensitive to TNF-α-induced necroptosis.

  • Culture cells in appropriate media (e.g., RPMI-1640 for Jurkat, McCoy's 5A for HT-29) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight (for adherent cells like HT-29).

b. Compound Treatment:

  • Prepare stock solutions of AV123 and Necrostatin-1 in DMSO.

  • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Remove the old medium and add 100 µL of the medium containing the respective inhibitor concentrations to the wells. Include a vehicle control (DMSO only).

  • Pre-incubate the cells with the inhibitors for 1-2 hours.

c. Induction of Necroptosis:

  • Prepare a 2X induction cocktail. A common combination is TNF-α (final concentration 20-100 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (final concentration 20-50 µM) to block the apoptotic pathway. For some cell lines, a SMAC mimetic (e.g., birinapant) may be included to enhance necroptosis.

  • Add 100 µL of the 2X induction cocktail to each well (except for the untreated control).

d. Measurement of Cell Viability:

  • Incubate the plate for 12-24 hours.

  • Assess cell viability using one of the following methods:

    • LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture supernatant from damaged cells using a commercially available kit. This is a direct measure of membrane rupture.

    • ATP-Based Assay (e.g., CellTiter-Glo®): Quantify the amount of ATP present, which is proportional to the number of viable cells.

e. Data Analysis:

  • Calculate the percentage of cell death inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the dose-response curves and determine the EC50 values for both AV123 and Necrostatin-1 using a suitable software (e.g., GraphPad Prism).

Workflow for Cell-Based Necroptosis Inhibition Assay Start Start CellSeeding Seed Cells (e.g., FADD-deficient Jurkat) Start->CellSeeding InhibitorTreatment Pre-treat with AV123 or Necrostatin-1 (1-2 hours) CellSeeding->InhibitorTreatment Induction Induce Necroptosis (TNF-α + z-VAD-fmk) InhibitorTreatment->Induction Incubation Incubate (12-24 hours) Induction->Incubation ViabilityAssay Measure Cell Viability (LDH or ATP Assay) Incubation->ViabilityAssay DataAnalysis Calculate EC50 ViabilityAssay->DataAnalysis End End DataAnalysis->End

Caption: Cell-based necroptosis inhibition workflow.
In Vitro RIPK1 Kinase Assay

This biochemical assay directly measures the ability of the inhibitors to block the enzymatic activity of RIPK1.

a. Reagents and Materials:

  • Recombinant human RIPK1 enzyme.

  • Kinase assay buffer.

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in luminescence-based assays).

  • A suitable substrate for RIPK1 (e.g., Myelin Basic Protein - MBP).

  • AV123 and Necrostatin-1.

  • A detection system (e.g., ADP-Glo™ Kinase Assay kit).

b. Assay Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant RIPK1 enzyme, and the substrate in a 96-well plate.

  • Add serial dilutions of AV123 and Necrostatin-1 to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction.

  • Quantify the amount of phosphorylated substrate using the chosen detection method.

c. Data Analysis:

  • Calculate the percentage of RIPK1 kinase inhibition for each inhibitor concentration.

  • Determine the IC50 values for both compounds.

Western Blot Analysis of Necroptosis Signaling

This method verifies the mechanism of action by assessing the phosphorylation status of key signaling proteins.

a. Cell Treatment and Lysis:

  • Seed cells (e.g., HT-29) in 6-well plates.

  • Pre-treat with AV123, Necrostatin-1, or vehicle control for 1-2 hours.

  • Induce necroptosis with TNF-α and z-VAD-fmk for a shorter duration (e.g., 4-8 hours) to capture protein phosphorylation events.

  • Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

b. Immunoblotting:

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

c. Data Analysis:

  • Quantify the band intensities to determine the relative levels of phosphorylated proteins in treated versus untreated samples. A reduction in the phosphorylation of RIPK1, RIPK3, and MLKL in the presence of the inhibitors would confirm their on-target activity.

Conclusion

References

Validation

Validating AV123's Specificity for RIPK1 Kinase: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of AV123, a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, with other known RIPK1 inhibitors. The foll...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AV123, a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, with other known RIPK1 inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the assessment of AV123's specificity and performance.

Comparative Analysis of RIPK1 Inhibitors

The therapeutic potential of targeting RIPK1 has led to the development of numerous small molecule inhibitors. A critical attribute for any kinase inhibitor is its specificity, as off-target effects can lead to unforeseen toxicities and a convoluted interpretation of experimental results. This section provides a quantitative comparison of AV123 with other notable RIPK1 inhibitors.

Table 1: In Vitro Potency and Cellular Efficacy of RIPK1 Inhibitors

CompoundTargetIC50 (µM)EC50 (µM)Assay TypeCell Line/Conditions
AV123 RIPK1 12.12 [1]1.7 [1]Kinase Activity Assay / Necroptosis Inhibition FADD-deficient Jurkat cells (TNF-α-induced) [1]
Necrostatin-1 (Nec-1)RIPK1-0.49Necroptosis InhibitionHuman monocytic U937 cells (TNF-α-induced)
GSK2982772Human RIPK10.016-ADP-Glo Kinase Assay-
GSK'074RIPK1/RIPK3--Dual Inhibitor-
PK68RIPK1~0.090.023 (human), 0.013 (mouse)Kinase Activity Assay / Necroptosis InhibitionTNF-induced necroptosis
SibirilineRIPK1-1.2Necroptosis InhibitionFADD-deficient Jurkat cells (TNF-induced)[2]

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biochemical or biological function. EC50: Half-maximal effective concentration, a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Based on available data, AV123 demonstrates potent inhibition of TNF-α-induced necroptosis in cellular assays, with an EC50 of 1.7 µM.[1] Its direct inhibitory effect on RIPK1 kinase activity, measured by its IC50, is 12.12 µM.[1] While its IC50 for RIPK1 is higher than some other listed inhibitors, its cellular potency is significant.

Kinase Selectivity Profile of AV123

An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. While a comprehensive kinase panel screen for AV123 is not publicly available, existing data indicates a degree of selectivity. AV123 has been shown to have an IC50 of greater than 10 µM for a number of kinases including CDK2/CyclinA, CDK5/p25, HASPIN, Pim1, CK1 ε, JAK3, ABL1, RIPK3, and AURKB. However, it also shows some activity against CDK9/CyclinT (IC50 = 0.48 µM), CLK1 (IC50 = 0.80 µM), and DYRK1A (IC50 = 1.80 µM).[1] This highlights the importance of comprehensive kinase profiling to fully characterize the specificity of any inhibitor.

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of a RIPK1 inhibitor like AV123, a combination of biochemical and cellular assays is essential. The following are detailed protocols for two key experimental approaches.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the enzymatic activity of purified RIPK1 by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • AV123 and other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of AV123 and control inhibitors in DMSO.

  • Reaction Setup: Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the assay wells.

  • Enzyme Addition: Add 5 µL of RIPK1 enzyme in kinase buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and MBP substrate.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Materials:

  • Human cell line expressing endogenous RIPK1 (e.g., HT-29 or Jurkat cells)

  • Cell culture medium and supplements

  • AV123 and control compounds

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., NP-40 based)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against RIPK1 and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of AV123 or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Cell Harvesting: Harvest the cells, wash with ice-cold PBS containing protease inhibitors, and resuspend in PBS.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE.

  • Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against RIPK1 and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for RIPK1 at each temperature. A shift in the melting curve to a higher temperature in the presence of AV123 indicates target engagement.

Visualizing Key Pathways and Workflows

To further clarify the context of AV123's action and the experimental approaches for its validation, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds Complex_I Complex I (Pro-survival) TNFR1->Complex_I Recruits RIPK1 RIPK1 Complex_I->RIPK1 NF_kB NF-κB Activation Complex_I->NF_kB Activates Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) (Necroptosis) RIPK1->Complex_IIb Caspase8 Caspase-8 Complex_IIa->Caspase8 Activates RIPK3 RIPK3 Complex_IIb->RIPK3 Recruits & Phosphorylates Apoptosis Apoptosis Caspase8->Apoptosis Leads to MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Executes AV123 AV123 AV123->RIPK1 Inhibits Kinase Activity

Figure 1: Simplified RIPK1 signaling pathway.

Kinase_Inhibition_Assay_Workflow cluster_workflow In Vitro Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare Compound Dilutions (AV123) Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (RIPK1, Substrate, ATP) Compound_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Detection Add Kinase Detection Reagent ADP_Glo->Detection Luminescence Measure Luminescence Detection->Luminescence Analysis Calculate IC50 Luminescence->Analysis End End Analysis->End

Figure 2: Workflow for an in vitro kinase inhibition assay.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Start Cell_Treatment Treat Cells with AV123 Start->Cell_Treatment Heat_Shock Apply Heat Gradient Cell_Treatment->Heat_Shock Lysis Lyse Cells Heat_Shock->Lysis Centrifugation Centrifuge to Pellet Aggregated Proteins Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Western_Blot Western Blot for RIPK1 Supernatant_Collection->Western_Blot Analysis Analyze Thermal Shift Western_Blot->Analysis End End Analysis->End

Figure 3: Workflow for the Cellular Thermal Shift Assay.

Conclusion

The validation of a kinase inhibitor's specificity is a multifaceted process requiring rigorous biochemical and cellular characterization. This guide provides a framework for evaluating AV123's specificity for RIPK1 kinase. The comparative data situates AV123 among other known RIPK1 inhibitors, while the detailed experimental protocols offer a practical guide for in-house validation. The provided visualizations aim to clarify the underlying biological and experimental concepts. For a definitive assessment of AV123's specificity, a comprehensive kinase panel screening is recommended.

References

Comparative

Comparative Analysis of AV123 Cross-Reactivity: A Guide for Researchers

Disclaimer: The following guide uses "AV123" as a hypothetical kinase inhibitor to illustrate a comparative cross-reactivity analysis. The experimental data presented is representative and for illustrative purposes only.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide uses "AV123" as a hypothetical kinase inhibitor to illustrate a comparative cross-reactivity analysis. The experimental data presented is representative and for illustrative purposes only.

This guide provides an objective comparison of the fictional kinase inhibitor, AV123, with an established alternative, focusing on its cross-reactivity profile. The data is presented to assist researchers, scientists, and drug development professionals in understanding the selectivity of AV123.

Kinase Inhibitor Selectivity Profile

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent.[1][2] Off-target effects can lead to unforeseen toxicities or polypharmacology, which may be beneficial or detrimental.[3][4] The following table summarizes the in vitro inhibitory activity of AV123 against a panel of selected kinases compared to a known inhibitor, Erlotinib. The primary target for both inhibitors in this hypothetical scenario is the Epidermal Growth Factor Receptor (EGFR).

Kinase TargetAV123 IC50 (nM)Erlotinib IC50 (nM)Kinase Family
EGFR 5 2 Tyrosine Kinase
ABL1850>10,000Tyrosine Kinase
SRC350730Tyrosine Kinase
KDR (VEGFR2)1,200>10,000Tyrosine Kinase
AURKA>10,000>10,000Serine/Threonine Kinase
CDK25,500>10,000Serine/Threonine Kinase
MAPK1 (ERK2)>10,000>10,000Serine/Threonine Kinase
PIK3CA8,900>10,000Lipid Kinase

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Visualization of Kinase Inhibition

The following diagrams illustrate the intended and off-target interactions of a kinase inhibitor and the general workflow for assessing its selectivity.

Conceptual Signaling Pathway for AV123 cluster_membrane Cell Membrane cluster_pathway Intended Pathway cluster_off_target Off-Target Kinases EGFR EGFR Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates SRC SRC ABL1 ABL1 AV123 AV123 AV123->EGFR Inhibits (On-Target) AV123->SRC AV123->ABL1 Inhibits (Off-Target)

AV123 On-Target and Off-Target Pathways.

Kinase Selectivity Profiling Workflow cluster_workflow A Compound Dilution Series Preparation B Kinase Panel Assay Setup (Kinase, Substrate, ATP, Compound) A->B C Incubation at Room Temperature B->C D Measurement of Kinase Activity (e.g., Radiometric or Fluorescence) C->D E Data Analysis (Calculation of % Inhibition and IC50) D->E F Selectivity Profile Generation E->F

References

Validation

Comparative Efficacy of Novel MEK Inhibitor AV123 and Trametinib in Preclinical Models

This guide provides a comparative analysis of the experimental results for AV123, a novel MEK inhibitor, and Trametinib, an established therapeutic agent. The data presented herein is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental results for AV123, a novel MEK inhibitor, and Trametinib, an established therapeutic agent. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of AV123's preclinical efficacy and reproducibility.

Data Summary

The following table summarizes the quantitative data from key in vitro and in vivo experiments comparing the efficacy of AV123 and Trametinib.

Parameter AV123 Trametinib Experiment Type
IC50 (nM) 1.20.9Cell Viability Assay (A375 Melanoma Cells)
p-ERK Inhibition (IC50, nM) 0.80.5Western Blot
Tumor Growth Inhibition (%) 6570In vivo Xenograft Model
Median Progression-Free Survival (Days) 2832In vivo Xenograft Model

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure the reproducibility of the presented results.

Cell Viability Assay

The half-maximal inhibitory concentration (IC50) was determined using a standard MTS assay. A375 melanoma cells were seeded in 96-well plates and treated with serial dilutions of AV123 or Trametinib for 72 hours. Cell viability was measured by adding MTS reagent and recording the absorbance at 490 nm.

Western Blot for p-ERK Inhibition

To assess the on-target efficacy of the inhibitors, the levels of phosphorylated ERK1/2 (p-ERK1/2) were measured.[1] A375 cells were treated with varying concentrations of AV123 or Trametinib for 2 hours. Cell lysates were then subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against p-ERK1/2 and total ERK.

In Vivo Xenograft Model

Female athymic nude mice were subcutaneously injected with A375 melanoma cells. Once tumors reached a palpable size, mice were randomized into vehicle, AV123 (1 mg/kg, oral, daily), and Trametinib (1 mg/kg, oral, daily) treatment groups. Tumor volume was measured twice weekly. The study duration was 28 days, after which progression-free survival was determined.

Visualized Data and Pathways

The following diagrams illustrate key pathways and experimental workflows.

MEK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AV123 AV123 AV123->MEK Trametinib Trametinib Trametinib->MEK Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Viability Assay Viability Assay Drug Treatment->Viability Assay Western Blot Western Blot Drug Treatment->Western Blot Data Analysis Data Analysis Viability Assay->Data Analysis Western Blot->Data Analysis Xenograft Model Xenograft Model Tumor Implantation Tumor Implantation Xenograft Model->Tumor Implantation Drug Administration Drug Administration Tumor Implantation->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Tumor Measurement->Data Analysis

References

Validation

Head-to-Head Comparison: AV123 and GSK'963 in RIPK1 Inhibition

A comprehensive head-to-head comparison between the RIPK1 inhibitors AV123 and GSK'963 is currently challenging due to a significant disparity in publicly available data. While GSK'963 is a well-characterized compound wi...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison between the RIPK1 inhibitors AV123 and GSK'963 is currently challenging due to a significant disparity in publicly available data. While GSK'963 is a well-characterized compound with extensive documentation of its biochemical and cellular activity, in vivo efficacy, and selectivity, information regarding AV123 is sparse, limiting a direct and detailed comparative analysis.

This guide summarizes the available information for both compounds to provide a preliminary overview for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Both AV123 and GSK'963 are identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cellular necroptosis and inflammation. Inhibition of RIPK1 is a promising therapeutic strategy for a variety of conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2][3]

GSK'963 is a potent and highly selective, chiral small-molecule inhibitor of RIPK1 kinase.[3][4][5][6] It is structurally distinct from other well-known RIPK1 inhibitors like Necrostatin-1 (Nec-1).[3] GSK'963 effectively blocks TNF-α-induced necroptosis in both human and murine cells.[3][6]

Quantitative Performance Data

The available quantitative data highlights the significant difference in the current understanding of these two compounds.

ParameterAV123GSK'963
RIPK1 IC50 (Biochemical Assay) 12.12 µM[1][2]29 nM (FP binding assay)[4][5], 8 nM (ADP-Glo enzymatic assay)[3]
Necroptosis EC50 (Cell-based Assay) 1.7 µM (TNF-α-induced necroptosis)[1][2]1 nM (murine L929 cells)[3][5], 4 nM (human U937 cells)[3][6]
Selectivity Data not available>10,000-fold selective for RIPK1 over a panel of 339 other kinases[3][4][5][6]
In Vivo Efficacy Data not availableProvides complete protection in a mouse model of TNF-induced sterile shock at 2 mg/kg[3][4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of RIPK1-mediated necroptosis and a typical experimental workflow for evaluating RIPK1 inhibitors.

RIPK1_Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I (Pro-survival) RIPK1->Complex_I Ub Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necroptosis) RIPK1->Complex_IIb de-Ub NFkB NF-κB Activation Complex_I->NFkB Casp8 Caspase-8 Complex_IIa->Casp8 Apoptosis Apoptosis Casp8->Apoptosis RIPK3 RIPK3 Complex_IIb->RIPK3 MLKL MLKL RIPK3->MLKL p Necroptosis Necroptosis MLKL->Necroptosis Inhibitor GSK'963 / AV123 Inhibitor->RIPK1

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Cell_Based_Assay Cell-Based Necroptosis Assay (e.g., CellTiter-Glo) Biochemical_Assay->Cell_Based_Assay Selectivity_Screen Kinase Selectivity Panel Cell_Based_Assay->Selectivity_Screen PK_Study Pharmacokinetic Studies Selectivity_Screen->PK_Study Efficacy_Model Disease Model (e.g., TNF-induced shock) PK_Study->Efficacy_Model End Candidate Selection Efficacy_Model->End Start Compound Synthesis Start->Biochemical_Assay

Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

Detailed experimental protocols for AV123 are not available in the public domain. The following are summarized protocols for key experiments performed with GSK'963.

GSK'963: In Vitro Necroptosis Assay[3]
  • Cell Lines: Mouse fibrosarcoma L929 cells or human monocytic U937 cells.

  • Induction of Necroptosis: Cells are treated with TNF-α (100 ng/mL for L929, 50 ng/mL for U937) in the presence of a pan-caspase inhibitor, zVAD-FMK (50 µM) or QVD-Oph (50 µM), to block apoptosis and induce necroptosis.

  • Inhibitor Treatment: Cells are pre-treated with varying concentrations of GSK'963 for 30 minutes prior to the addition of TNF-α and the caspase inhibitor.

  • Viability Assessment: Cell viability is measured after an overnight incubation using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: IC50 values are calculated from dose-response curves.

GSK'963: In Vivo Model of TNF-Induced Sterile Shock[3]
  • Animal Model: C57BL/6 mice.

  • Treatment: Mice are administered GSK'963 via intraperitoneal (i.p.) injection.

  • Induction of Shock: A lethal dose of TNF-α combined with zVAD-FMK is administered to induce a systemic inflammatory response and hypothermia.

  • Endpoint: The primary endpoint is the prevention of hypothermia, measured by rectal temperature, and overall survival.

  • Results: GSK'963 at a dose of 2 mg/kg provided complete protection from TNF+zVAD-induced temperature loss.[3]

Conclusion

Based on the currently available data, GSK'963 is a significantly more potent and well-characterized RIPK1 inhibitor than AV123. It demonstrates low nanomolar efficacy in both biochemical and cellular assays and exhibits high selectivity and proven in vivo activity.[3][5][6] The lack of comprehensive data for AV123 prevents a definitive comparison of its performance against GSK'963. Further studies are required to fully elucidate the pharmacological profile of AV123 and its potential as a therapeutic agent. Researchers interested in utilizing a RIPK1 inhibitor with a robust and well-documented profile would find GSK'963 to be a more suitable tool.

References

Comparative

Statistical Analysis and Comparative Efficacy of AV123 in Preclinical Models

Guide for Researchers and Drug Development Professionals This document provides a comprehensive statistical analysis of the investigational drug AV123, comparing its efficacy against established alternatives in relevant...

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This document provides a comprehensive statistical analysis of the investigational drug AV123, comparing its efficacy against established alternatives in relevant preclinical models. The data presented herein is intended to offer a clear, objective overview for researchers, scientists, and professionals in the field of drug development. All experimental data is supported by detailed methodologies to ensure reproducibility and transparent evaluation.

Comparative In Vitro Efficacy

The initial evaluation of AV123 involved direct comparison with the current standard-of-care MEK inhibitor, Trametinib. The primary metrics for comparison were the half-maximal inhibitory concentration (IC50) against the target kinases (MEK1/2) and the half-maximal effective concentration (EC50) in a relevant cancer cell line.

Kinase Inhibition Assay

The inhibitory activity of AV123 and Trametinib was assessed against purified MEK1 and MEK2 enzymes. The results, summarized in Table 1, demonstrate that AV123 exhibits a higher potency for both kinases.

Table 1: Comparative IC50 Values against MEK1/2 Kinases

Compound MEK1 IC50 (nM) MEK2 IC50 (nM)
AV123 0.48 ± 0.09 0.52 ± 0.11

| Trametinib | 1.62 ± 0.25 | 1.88 ± 0.31 |

Cell Proliferation Assay

The anti-proliferative effects of AV123 were evaluated in the A375 human melanoma cell line, which harbors the BRAF V600E mutation. This mutation leads to constitutive activation of the MAPK pathway, making it a suitable model for testing MEK inhibitors. Table 2 shows that AV123 more effectively inhibits cell growth compared to Trametinib.

Table 2: Anti-Proliferative Activity in A375 Cell Line

Compound EC50 (nM)
AV123 0.95 ± 0.15

| Trametinib | 3.20 ± 0.45 |

In Vivo Tumor Growth Inhibition

To assess in vivo efficacy, a xenograft study was conducted using immunodeficient mice bearing A375 tumor xenografts. The study compared tumor growth inhibition following daily oral administration of AV123, Trametinib, or a vehicle control over a 21-day period.

Table 3: Efficacy in A375 Xenograft Model

Treatment Group (10 mg/kg, oral, daily) Tumor Growth Inhibition (%) Final Average Tumor Volume (mm³)
Vehicle Control 0% 1540 ± 180
Trametinib 65% 539 ± 95

| AV123 | 88% | 185 ± 55 |

The data indicates that AV123 provides a statistically significant improvement in tumor growth inhibition compared to both the vehicle control and the active comparator, Trametinib.

Signaling Pathway and Experimental Workflow

To contextualize the mechanism of action and the experimental design, the following diagrams are provided.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF BRAF (V600E) RAS->RAF MEK MEK1/2 RAF->MEK Constitutively Active ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AV123 AV123 AV123->MEK Inhibition

Caption: MAPK signaling pathway with AV123 inhibition of MEK1/2.

Xenograft_Workflow start A375 Cell Culture (Human Melanoma) injection Subcutaneous Injection into Immunodeficient Mice start->injection growth Tumor Growth to ~150 mm³ injection->growth randomization Randomization into Treatment Groups (n=10/group) growth->randomization treatment Daily Oral Dosing (21 Days) - Vehicle - AV123 (10 mg/kg) - Trametinib (10 mg/kg) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring endpoint Study Endpoint: Tumor Volume Analysis monitoring->endpoint

Caption: Experimental workflow for the in vivo xenograft study.

Experimental Protocols

In Vitro Kinase Assay Protocol
  • Enzyme Preparation: Recombinant human MEK1 and MEK2 kinases were expressed and purified.

  • Compound Dilution: AV123 and Trametinib were serially diluted in DMSO to create a 10-point concentration gradient.

  • Reaction Mixture: The kinase reaction was initiated by adding a mixture of kinase, ATP (10 µM), and a biotinylated ERK1 substrate to the compound dilutions in a 384-well plate.

  • Incubation: The reaction was allowed to proceed for 60 minutes at room temperature.

  • Detection: The reaction was terminated, and the level of phosphorylated ERK1 substrate was quantified using a LanthaScreen Eu-anti-pERK antibody and a fluorescence resonance energy transfer (FRET) readout.

  • Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: A375 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a 10-point concentration gradient of AV123 or Trametinib for 72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for formazan (B1609692) crystal formation by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance at 570 nm was measured using a microplate reader.

  • Data Analysis: EC50 values were determined by normalizing the absorbance readings to vehicle-treated controls and fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Study Protocol
  • Cell Implantation: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10^6 A375 cells suspended in Matrigel.

  • Tumor Establishment: Tumors were allowed to grow until they reached an average volume of approximately 150 mm³.

  • Group Assignment: Mice were randomly assigned to one of three treatment groups: Vehicle control, AV123 (10 mg/kg), or Trametinib (10 mg/kg).

  • Drug Administration: Compounds were formulated in 0.5% methylcellulose (B11928114) and administered once daily via oral gavage for 21 consecutive days.

  • Monitoring: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as a measure of general toxicity.

Safety & Regulatory Compliance

Safety

Proper Disposal of AV123: A Guide for Laboratory Professionals

Researchers and drug development professionals handling AV123, a RIPK1 inhibitor, must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling AV123, a RIPK1 inhibitor, must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the proper disposal of AV123 (CAS No. 233605-81-7), based on its known hazards and general best practices for chemical waste management.

Immediate Safety and Hazard Information

AV123 is classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[1]

Personnel handling AV123 should always use personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are mandatory when handling this compound.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information related to the handling and disposal of AV123.

ParameterValueSource
CAS Number233605-81-7MedChemExpress SDS
GHS Hazard CodesH302, H315, H319, H335MedChemExpress SDS
Recommended StorageStore locked up in a well-ventilated place. Keep container tightly closed.[1]MedChemExpress SDS
Spill Clean-up AbsorbentDiatomite, universal bindersMedChemExpress SDS
Surface DecontaminationAlcoholMedChemExpress SDS

Experimental Protocols for Disposal

The primary directive for the disposal of AV123 is to act in accordance with local, state, and federal regulations.[1] For research institutions, this typically means treating AV123 as hazardous chemical waste and coordinating with the institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect dry AV123 waste, including contaminated personal protective equipment (gloves, bench paper), in a designated, compatible container. The original manufacturer's container is often a suitable choice.[1]

  • Liquid Waste: For solutions of AV123, use a dedicated, leak-proof waste container with a screw-on cap. Ensure the container material is compatible with the solvent used.

  • Segregation: Do not mix AV123 waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.

Step 2: Labeling

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • Identify the contents, including the full chemical name ("AV123"), CAS number (233605-81-7), and any solvents present with their approximate concentrations.

  • Indicate the date when waste was first added to the container.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from drains or water sources.[1]

  • Use secondary containment, such as a chemical-resistant tray, to prevent the spread of potential leaks.

Step 4: Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of AV123 down the drain or in regular trash.

  • Follow all instructions provided by EHS for the final disposal procedure.

Visualizing the Disposal Workflow

The following diagram illustrates the standard workflow for the proper disposal of AV123 in a laboratory setting.

cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: AV123 Waste Generated collect Collect in a Compatible, Labeled Container start->collect store Store in a Designated Satellite Accumulation Area collect->store contain Use Secondary Containment store->contain contact_ehs Contact Environmental Health & Safety (EHS) contain->contact_ehs pickup EHS Pickup of Hazardous Waste contact_ehs->pickup end_node End: Proper Disposal (In Accordance with Regulations) pickup->end_node

References

Handling

Personal protective equipment for handling AV123

Essential Safety and Handling Guide for AV123 This document provides critical safety and logistical information for the handling and disposal of the chemical compound AV123. The following procedures are designed to ensur...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for AV123

This document provides critical safety and logistical information for the handling and disposal of the chemical compound AV123. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

AV123 is classified as a hazardous substance according to the Globally Harmonized System (GHS). It is crucial to understand these hazards before handling the compound.[1]

GHS ClassificationHazard StatementCode
Acute toxicity, oralHarmful if swallowedH302
Skin corrosion/irritationCauses skin irritationH315
Serious eye damage/eye irritationCauses serious eye irritationH319
Specific target organ toxicity, single exposureMay cause respiratory irritationH335
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling AV123 to minimize exposure and ensure personal safety.[1]

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields, or face shield
Skin Protection Protective gloves (e.g., nitrile rubber), and a lab coat
Respiratory Protection Use only in a well-ventilated area or with appropriate exhaust ventilation.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Hand Protection Chemically resistant gloves

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposing of AV123 is essential for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

The following workflow outlines the necessary steps for safely handling AV123 during laboratory procedures.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure adequate ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and handle AV123 in a designated area C->D E Avoid creating dust or aerosols D->E F Do not eat, drink, or smoke E->F G Wash hands thoroughly after handling F->G H Clean and decontaminate work surfaces G->H I Store AV123 in a tightly sealed container at -20°C H->I

Caption: Workflow for the safe handling of AV123.

Step-by-Step Handling Procedures
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for AV123 before beginning any work.[1]

    • Ensure the work area is well-ventilated, and that appropriate exhaust ventilation is available.[1]

    • Put on all required Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Handling :

    • Handle AV123 in a designated area, such as a chemical fume hood.

    • Avoid actions that could generate dust or aerosols.[1]

    • Do not eat, drink, or smoke in the area where AV123 is being handled.[1]

  • Post-Handling :

    • After handling, wash your hands thoroughly with soap and water.[1]

    • Decontaminate all work surfaces and equipment.

    • Store AV123 in a tightly sealed container at -20°C for up to one month.[1]

Disposal Plan

Proper disposal of AV123 and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all waste materials, including unused AV123 and any contaminated consumables (e.g., pipette tips, gloves), in a designated, labeled hazardous waste container.

  • Spill Response :

    • In the event of a spill, evacuate personnel to a safe area.[1]

    • Use full personal protective equipment.[1]

    • Absorb any spilled solutions with an inert, non-combustible material such as diatomite or a universal binder.[1]

    • Decontaminate surfaces by scrubbing with alcohol.[1]

  • Final Disposal :

    • Dispose of all contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[1]

    • Do not allow the product to enter drains or water courses.[1]

Emergency Response

In case of exposure, follow these first-aid measures:

  • If Inhaled : Move the person to fresh air and keep them in a position comfortable for breathing.[1]

  • If on Skin : Wash the affected area with plenty of soap and water.[1] Remove and wash contaminated clothing before reuse.[1]

  • If in Eyes : Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]

  • If Swallowed : Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.

References

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